Dimethylbenzylcarbinyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUWAIIVLCVEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041877 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma | |
| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.002 | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
151-05-3 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl benzyl carbinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dmbca | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-dimethylphenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL BENZYL CARBINYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9488RL8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dimethylbenzylcarbinyl acetate chemical structure and properties
An In-depth Technical Guide to Dimethylbenzylcarbinyl Acetate
Introduction
This compound (DMBCA) is a synthetic aromatic ester valued for its complex floral and fruity aroma.[1][2] Chemically classified as an acetate ester, it is characterized by a phenethyl backbone with two methyl substituents at the alpha position.[1] While not found in nature, DMBCA is a significant component in the fragrance and flavor industries due to its unique scent profile and stability in various formulations.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for professionals in research and development.
Chemical Structure and Identification
DMBCA, with the molecular formula C₁₂H₁₆O₂, is known by several synonyms.[1][4] Its structure features a tertiary alcohol acetate, which contributes to its characteristic scent and chemical properties.
-
IUPAC Name : 2-methyl-1-phenylpropan-2-yl acetate[1]
-
Synonyms : α,α-Dimethylphenethyl acetate, DMBCA, Dimethyl benzyl carbinyl acetate, 1,1-Dimethyl-2-phenylethyl acetate, Benzyldimethylcarbinyl acetate[1][5][6]
Physicochemical Properties
DMBCA is a colorless to pale straw-colored oily liquid that can crystallize into a translucent solid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 192.26 g/mol | [1][5][8] |
| Appearance | Colorless to pale straw liquid; may be a crystalline solid at room temp. | [1][7][9] |
| Melting Point | 28 - 31 °C | [4][5][7][10][11] |
| Boiling Point | 250 °C at 760 mmHg | [3][4][10][11] |
| Density | 0.996 - 1.004 g/mL at 20°C | [1][7][12] |
| Refractive Index (nD20) | 1.4900 - 1.4950 | [1][3][4][5][7][12] |
| Flash Point | 96 - 103 °C (Closed Cup) | [1][3][7][11][12][13] |
| Vapor Pressure | 0.05 mmHg at 25°C | [4][9] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [1][5][6][12][14] |
| logP (o/w) | 2.910 | [3][4] |
| Assay (% GC) | > 98% | [1][7][12] |
Synthesis and Manufacturing
The industrial synthesis of this compound is a two-step process that is both efficient and economical.[1]
-
Formation of the Carbinol : The process begins with the Grignard addition of benzylmagnesium chloride (prepared from benzyl chloride) to acetone. This reaction yields the intermediate alcohol, dimethylbenzylcarbinol.[1]
-
Acetylation : The dimethylbenzylcarbinol is then acetylated, typically using acetic anhydride, to produce the final ester, this compound.[1]
An alternative laboratory-scale method involves the direct esterification of dimethylbenzylcarbinol with acetic acid, catalyzed by a strong acid like sulfuric acid.[3]
Experimental Protocol: Esterification of Dimethylbenzylcarbinol
The following is a generalized protocol for the synthesis of DMBCA via esterification:
-
Reaction Setup : A reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with dimethylbenzylcarbinol.
-
Addition of Reagents : Acetic acid (or acetic anhydride) is added to the flask in a stoichiometric or slight excess amount. A catalytic amount of concentrated sulfuric acid is then carefully added.
-
Reaction Conditions : The mixture is heated to reflux and stirred for a period sufficient to drive the reaction to completion (typically monitored by TLC or GC).
-
Work-up : After cooling, the reaction mixture is quenched with water and neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[15]
-
Final Purification : The crude DMBCA can be further purified by flash column chromatography on silica gel to obtain the pure ester.[15]
Applications in Research and Industry
The primary application of DMBCA is as a fragrance and flavor ingredient.[4][5] Its stability in alkaline systems makes it highly suitable for use in soaps and detergents.[1]
-
Fine Fragrance : It is a key component in floral (jasmine, rose, muguet), chypre, and oriental compositions, where it provides balance, diffusion, and longevity.[1][16] It can act as a modifier, adding fresh, fruity-floral nuances to accords.[2][16] Typical usage levels in perfume compounds range from 0.07% to 5.3%.[17]
-
Functional Perfumery : Due to its stability, it is used in a wide range of consumer products, including cosmetics, soaps, detergents, and fabric softeners.[1][3][4]
-
Flavor Industry : With FEMA approval (No. 2392), it is used to impart floral and fruity notes in food products, particularly in liqueur flavorings.[1][5]
Stability and Storage
DMBCA is a relatively stable compound, particularly in neutral and alkaline media, making it valuable for perfuming soaps and other high-pH products.[1][3] However, it is incompatible with strong acids and strong bases, which can cause hydrolysis.[11][18]
-
Storage : For optimal shelf life (24 months or longer), DMBCA should be stored in tightly sealed containers in a cool, dry place, protected from heat and light.[4][7]
-
Handling : Avoid exposure to direct sunlight and extreme temperatures.[11][18] It is recommended to avoid epoxy-coated drums for storage, as the product may attack the lining.[7]
Toxicology and Safety
From a safety perspective, DMBCA is classified as a skin irritant and is considered harmful to aquatic life with long-lasting effects.[11][14]
-
Hazard Statements : H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects).[11]
-
Toxicological Data :
-
Handling Precautions : When handling, appropriate personal protective equipment (PPE) should be worn, including safety glasses, chemical-resistant gloves, and protective clothing.[11][18] Work should be conducted in a well-ventilated area.[18]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5]
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 4. dimethyl benzyl carbinyl acetate, 151-05-3 [thegoodscentscompany.com]
- 5. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. ventos.com [ventos.com]
- 8. parchem.com [parchem.com]
- 9. Perfumers Apprentice - Dimethyl Benzyl Carbinyl Acetate [shop.perfumersapprentice.com]
- 10. 151-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemtexusa.com [chemtexusa.com]
- 12. DIMETHYL BENZYL CARBINYL ACETATE [ventos.com]
- 13. vigon.com [vigon.com]
- 14. chemicalbull.com [chemicalbull.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. pellwall.com [pellwall.com]
- 17. perfumersworld.com [perfumersworld.com]
- 18. indenta.com [indenta.com]
α,α-Dimethylphenethyl Acetate: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
α,α-Dimethylphenethyl acetate, a significant aromatic ester, possesses a unique combination of properties that make it a valuable compound in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a detailed overview of its physicochemical characteristics, supported by experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Characteristics
α,α-Dimethylphenethyl acetate is a colorless liquid that may solidify at room temperature, exhibiting a characteristic sweet, floral, and fruity aroma.[1][2] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Synonyms | Acetic acid 1,1-dimethyl-2-phenylethyl ester, Acetic acid α,α-dimethylphenethyl ester, Dimethylbenzylcarbinyl acetate | [1][2][3] |
| CAS Number | 151-05-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |
| Molecular Weight | 192.25 g/mol | [1][3][4] |
| Appearance | Colorless liquid; may solidify at room temperature | [1] |
| Melting Point | 28.29 °C (estimated), 31-35 °C | [5][6] |
| Boiling Point | 249 - 251 °C, 250 °C | [1][4] |
| Density | 0.998 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4925, n25/D 1.488 - 1.493 | [1][4] |
| Water Solubility | 54.93 mg/L (estimated) | [5] |
| Log KOW | 3.4 at 30 °C | [5] |
Table 2: Spectroscopic and Purity Data
| Parameter | Details | Reference(s) |
| Purity | ≥98.0% (GC), 98-100% | [1][4] |
| InChI | 1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | [4] |
| SMILES | CC(=O)OC(C)(C)Cc1ccccc1 | [4] |
| Mass Spectrum (GC) | Spectra available in databases | [7] |
| NMR, IR, UV-Vis | Spectra available in databases | [7] |
Synthesis
The primary method for the preparation of α,α-Dimethylphenethyl acetate is through the acetylation of α,α-dimethylphenethyl alcohol (also known as dimethylbenzyl carbinol).[2] This reaction typically involves an acid catalyst.
Caption: Synthesis workflow for α,α-Dimethylphenethyl acetate.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like α,α-Dimethylphenethyl acetate.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's purity.[8] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)[9]
-
Thermometer
-
Small test tube
-
Capillary tube, sealed at one end[9]
-
Heat source (e.g., Bunsen burner)[9]
-
Sample of α,α-Dimethylphenethyl acetate
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.[9]
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.[9]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube containing a heating oil (e.g., paraffin oil).[9]
-
The Thiele tube is gently heated, and the temperature is monitored.[9]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9][11]
-
The barometric pressure should be recorded as the boiling point is pressure-dependent.[10][11]
Determination of Density
Density is the mass per unit volume of a substance and is a fundamental physical property.
Apparatus:
-
Digital balance
-
Graduated cylinder or pycnometer (density bottle) for higher accuracy[12]
-
Sample of α,α-Dimethylphenethyl acetate
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is measured and recorded.[12][13]
-
A known volume of the liquid sample is carefully added to the container.[12] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[12]
-
The mass of the container with the liquid is measured and recorded.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[13]
-
The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[12]
-
For improved accuracy, measurements should be repeated, and an average value calculated.[12]
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[14]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Sample of α,α-Dimethylphenethyl acetate
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of the sample are placed on the prism using a dropper.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, using the connected water bath.
-
Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
If the measurement is not performed at the standard temperature, a correction factor can be applied.[14]
Applications
α,α-Dimethylphenethyl acetate is a versatile compound with applications across several industries:
-
Fragrance and Cosmetics: Due to its pleasant floral and fruity aroma, it is a common ingredient in perfumes, lotions, soaps, and other scented personal care products.[1][6]
-
Flavors: It is used as a flavoring agent in some food products, particularly in confectionery, to impart a fruity-floral note.[1][3]
-
Pharmaceuticals: In the pharmaceutical sector, it can serve as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Chemical Research: It is utilized in organic synthesis as a building block for more complex molecules.[1]
Safety and Handling
α,α-Dimethylphenethyl acetate is classified as a combustible liquid and can cause skin and serious eye irritation.[4][15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 151-05-3 [chemicalbook.com]
- 3. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a,a-Dimethylphenethyl acetate reference material 151-05-3 [sigmaaldrich.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. α,α-Dimethylphenethyl acetate [myskinrecipes.com]
- 7. spectrabase.com [spectrabase.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. wjec.co.uk [wjec.co.uk]
- 14. athabascau.ca [athabascau.ca]
- 15. hpc-standards.com [hpc-standards.com]
Synthesis pathway of Dimethylbenzylcarbinyl acetate from benzyl chloride
An In-depth Technical Guide to the Synthesis of Dimethylbenzylcarbinyl Acetate from Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound (DMBCA), a valuable fragrance ingredient, starting from benzyl chloride. The synthesis is a well-established two-step process involving a Grignard reaction to form an intermediate alcohol, followed by esterification to yield the final product. This document details the underlying chemical transformations, experimental protocols, and key quantitative data associated with this synthesis.
Synthesis Pathway Overview
The conversion of benzyl chloride to this compound proceeds through two primary chemical reactions:
-
Grignard Reaction: Benzyl chloride is first converted into a Grignard reagent, benzylmagnesium chloride. This organometallic intermediate then reacts with acetone in a nucleophilic addition reaction to form the tertiary alcohol, Dimethylbenzylcarbinol (DMBC), after acidic workup.[1][2][3]
-
Esterification (Acetylation): The intermediate, Dimethylbenzylcarbinol, is subsequently acetylated to produce this compound.[4][5] This transformation is typically achieved through reaction with acetic anhydride or acetic acid, often in the presence of an acid catalyst.[2][4]
The overall reaction scheme is presented below.
Figure 1: Chemical reaction pathway for the synthesis of this compound.
Step 1: Synthesis of Dimethylbenzylcarbinol (DMBC) via Grignard Reaction
This initial step involves the formation of a C-C bond by reacting the Grignard reagent derived from benzyl chloride with the electrophilic carbonyl carbon of acetone.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous ether/THF.
-
Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated, which is often indicated by bubbling or a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the benzylmagnesium chloride reagent.[7]
-
-
Reaction with Acetone:
-
Cool the Grignard solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous ether/THF and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[8]
-
Transfer the mixture to a separatory funnel. The layers will separate; the organic layer contains the product.
-
Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude Dimethylbenzylcarbinol can be purified by fractional distillation under reduced pressure.[9]
-
Step 2: Synthesis of this compound (DMBCA) via Esterification
The final step is the conversion of the tertiary alcohol (DMBC) into its corresponding acetate ester.
Experimental Protocol
Materials:
-
Dimethylbenzylcarbinol (DMBC)
-
Concentrated sulfuric acid (H₂SO₄) or another acid catalyst (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Acetylation Reaction:
-
Place the purified Dimethylbenzylcarbinol in a round-bottom flask.
-
Add an excess of acetic anhydride or acetic acid.
-
If using acetic acid, add a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water and stir.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.[10]
-
Experimental Workflow Visualization
The overall process from starting materials to the final purified product is summarized in the workflow diagram below.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data for the reactants, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰) |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | 1.100 | 1.539 |
| Dimethylbenzylcarbinol (DMBC) | C₁₀H₁₄O | 150.22 | 95 | 0.976 | 1.514 - 1.517 |
| This compound (DMBCA) | C₁₂H₁₆O₂ | 192.26 | 250 | 0.998 | 1.490 - 1.495 |
Data sourced from references[1][2][4][5][11][12].
Table 2: Reported Reaction Yields
| Reaction Step | Product | Reported Yield (%) | Conditions / Notes |
| Grignard Reagent Formation | Benzylmagnesium Chloride | 87 - 98 | Classical method using Mg turnings in diethyl ether.[6] |
| Grignard Reagent Formation | Benzylmagnesium Chloride | 70 - 82 | Sonochemical method with ultrasonic irradiation.[7] |
| Grignard Reaction | Dimethylbenzylcarbinol | 73 - 76 | From a related process described in a patent.[9] |
| Esterification | This compound | ~65 | Based on a similar decarboxylative acetoxylation reaction.[10] |
Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and scale of the reaction. The values presented are indicative based on literature reports.
References
- 1. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]
- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. zxchem.com [zxchem.com]
- 4. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 5. This compound | 151-05-3 [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - "Friendly" synthesis of Benzyl Dimethyl Carbinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. EP0044514A1 - Process for the production of dimethylbenzyl-carbinol and dimethylbenzyl carbinyl formate - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. ACETATE DE DIMETHYLBENZYLCARBINYLE | TECHNICAL DATA [prodasynth.com]
Spectroscopic and Synthetic Profile of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3), a compound of interest in various chemical and pharmaceutical applications. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental methodologies, and a visualization of its synthesis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for Dimethyl Benzyl Carbinyl Acetate, presented in a structured format for clarity and comparative analysis.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Dimethyl Benzyl Carbinyl Acetate reveals a distinct fragmentation pattern. The major fragments are tabulated below.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 43.0 | 99.99 | [CH₃CO]⁺ (Acetyl cation) |
| 91.0 | 27.14 | [C₇H₇]⁺ (Tropylium cation) |
| 59.0 | 23.90 | [C₃H₇O]⁺ |
| 132.0 | 22.32 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 117.0 | 7.95 | [M - CH₃COOH - CH₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum for Dimethyl Benzyl Carbinyl Acetate is available at ChemicalBook.[2] Based on the structure, the spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the gem-dimethyl protons, and the acetyl methyl protons.
-
¹³C NMR: A carbon-13 NMR spectrum is available for viewing on PubChem.[1] The spectrum would be expected to show distinct signals for the carbonyl carbon of the acetate group, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the phenyl ring, the methylene carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
Tabulated peak data for the infrared spectrum of Dimethyl Benzyl Carbinyl Acetate is not available in public repositories. However, FTIR spectra, including those obtained via capillary cell (neat) and Attenuated Total Reflectance (ATR), are accessible through PubChem.[1] Key expected absorption bands would include:
-
Strong C=O stretching vibration for the ester functional group.
-
C-O stretching vibrations.
-
Sp² C-H stretching for the aromatic ring.
-
Sp³ C-H stretching for the alkyl groups.
-
Aromatic C=C bending vibrations.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to a liquid sample like Dimethyl Benzyl Carbinyl Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of Dimethyl Benzyl Carbinyl Acetate is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Neat Liquid/ATR)
-
Sample Preparation (Neat): A single drop of Dimethyl Benzyl Carbinyl Acetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Sample Preparation (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Synthesis Workflow
Dimethyl Benzyl Carbinyl Acetate is typically synthesized via the esterification of Dimethyl Benzyl Carbinol with acetic acid.[3] The following diagram illustrates this synthetic pathway.
This guide provides foundational spectroscopic and synthetic information for CAS 151-05-3. For more detailed analysis, direct consultation of the cited spectral data is recommended.
References
Historical development of Dimethylbenzylcarbinyl acetate synthesis
An In-depth Technical Guide to the Historical Development of Dimethylbenzylcarbinyl Acetate Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025
Abstract
This compound (DMBCA), a key synthetic aromatic ester, has been an indispensable component in the fragrance and flavor industries for decades. Valued for its sweet, floral-fruity aroma reminiscent of jasmine, rose, and pear, its synthesis has been a subject of industrial and academic interest. This technical guide provides a comprehensive overview of the historical development of DMBCA synthesis, focusing on the core chemical methodologies, from its early 20th-century origins to modern refinements. We present detailed experimental protocols for the principal synthesis routes, summarize quantitative data in comparative tables, and provide mechanistic and workflow diagrams to fully illustrate the chemical processes involved.
Historical Context and Industrial Significance
The development of this compound is intrinsically linked to the rise of industrial benzyl chloride chemistry in the early 20th century.[1] As the demand for affordable and consistent fragrance components grew, synthetic chemistry offered a powerful alternative to costly and variable natural extracts. DMBCA emerged as a significant achievement, providing an economical route to complex floral notes that were previously difficult to obtain.[1] The manufacturing process, established in the mid-20th century, has remained largely unchanged due to its efficiency and reliability.[1] DMBCA is not found in nature, making it an entirely synthetic creation that has become a staple in fine fragrances, cosmetics, soaps, and even flavor applications.[1][2]
The Core Synthesis Pathway: A Two-Step Process
The most established and historically significant method for synthesizing DMBCA is a two-step process involving a Grignard reaction followed by esterification.[1][3] This pathway remains the cornerstone of its industrial production.
Step 1: Grignard Synthesis of Dimethylbenzylcarbinol (DMBC)
The first step involves the creation of the intermediate alcohol, Dimethylbenzylcarbinol (DMBC), via a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a benzylmagnesium halide to acetone.[3]
-
Reaction: Benzylmagnesium chloride, formed in situ from benzyl chloride and magnesium metal, reacts with acetone.
-
Mechanism: The nucleophilic carbon of the benzylmagnesium chloride attacks the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then hydrolyzed in an aqueous workup step to yield the tertiary alcohol, DMBC.[4]
Step 2: Esterification of DMBC to DMBCA
The second step is the conversion of the intermediate alcohol to the final acetate ester.
-
Reaction: Dimethylbenzylcarbinol is acetylated using an acetylating agent, most commonly acetic anhydride.[1][2]
-
Catalysis: The reaction is typically catalyzed by a small amount of a strong acid, such as sulfuric acid, which protonates the acetic anhydride, rendering it more electrophilic.[5][6]
The overall two-step synthesis is a robust and scalable method that has stood the test of time.
Alternative and Developing Synthetic Routes
While the two-step Grignard pathway is dominant, other methods have been explored to improve efficiency, yield, and process safety.
One-Pot Synthesis
To streamline the manufacturing process, one-pot methodologies have been investigated. This approach avoids the isolation and purification of the intermediate DMBC, thereby saving time, materials, and energy. A known one-pot synthesis of DMBCA suffered from poor solubility and resulted in a modest overall yield of 65%.[7] However, a more successful one-pot method has been patented for the closely related butyrate ester, which involves forming the Grignard reagent and then adding butyric anhydride directly to the reaction mixture. This improved process boasts significantly higher yields, suggesting that refined one-pot syntheses for DMBCA are feasible.[7]
The Ritter Reaction
The Ritter reaction is a well-known method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid.[8][9] In this context, Dimethylbenzylcarbinol can react with a nitrile (e.g., acetonitrile) under acidic conditions.
-
Mechanism: The strong acid protonates the hydroxyl group of DMBC, which then leaves as a water molecule, generating a stable tertiary benzylic carbocation. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding N-alkyl amide.[9]
It is critical to note that the Ritter reaction produces an amide , not an ester. Therefore, it is not a direct synthesis route for DMBCA itself but represents a pathway to related nitrogen-containing derivatives.
Quantitative Data Summary
The following table summarizes quantitative data reported for various synthesis methods related to DMBCA. Direct yield data for the traditional two-step process is often proprietary; however, data from closely related and optimized procedures provide a reliable benchmark.
| Synthesis Method | Reactants | Catalyst/Conditions | Solvent | Reported Yield | Purity | Reference(s) |
| One-Pot Synthesis (Acetate) | Benzyl Chloride, Mg, Acetone, Acetic Anhydride | Grignard followed by direct acetylation | Not specified | ~65% | Not specified | [7] |
| One-Pot Synthesis (Butyrate) | Benzyl Chloride, Mg, Butyric Anhydride | Grignard followed by direct acylation at 60°C | Tetrahydrofuran | 87-94% | 98-99% | [7] |
| Decarboxylative Acetoxylation | 2,2-Dimethyl-3-phenylpropanoic Acid, PhI(OAc)₂ | Iodine, visible light irradiation at 20°C | CH₂Cl₂/AcOH | 65% | Not specified | [10] |
| Optimized Alcohol Acetylation | Thymol, Acetic Anhydride | VOSO₄·5H₂O (1 mol%) at room temperature | Solvent-free | 97% | High | [11] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of DMBCA based on established chemical principles.
Protocol 1: Grignard Synthesis of Dimethylbenzylcarbinol (DMBC)
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (for initiation)
Procedure:
-
Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube (e.g., CaCl₂). The apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Magnesium turnings (1.1 eq.) and a small crystal of iodine are placed in the flask. A small portion of a solution of benzyl chloride (1.0 eq.) in anhydrous ether is added. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.
-
Grignard Formation: The remaining benzyl chloride solution is added dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The Grignard solution is cooled in an ice bath. A solution of anhydrous acetone (1.0 eq.) in anhydrous ether is added dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a slurry of crushed ice and saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure. The crude DMBC can be purified by vacuum distillation.
Protocol 2: Acetylation of DMBC with Acetic Anhydride
Materials:
-
Dimethylbenzylcarbinol (DMBC)
-
Acetic anhydride
-
Pyridine (as catalyst and solvent) or a catalytic amount of sulfuric acid
-
Dichloromethane or Ethyl acetate (as extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (Using Pyridine):
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve DMBC (1.0 eq.) in dry pyridine (2-10 mL per mmol of DMBC).
-
Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 eq.) dropwise to the solution.
-
Monitoring: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.
-
Workup: Remove pyridine by co-evaporation with toluene under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate.
-
Extraction and Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine hydrochloride), water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude DMBCA, which can be further purified by vacuum distillation.[12]
Conclusion
The synthesis of this compound is a classic example of industrial organic chemistry, with its historical foundation firmly rooted in the robust and reliable two-step Grignard-esterification pathway. This method, developed in the early 20th century, continues to be the primary route for production due to its efficiency and scalability. While alternative approaches such as one-pot syntheses have been explored to further streamline the process, the foundational chemistry has proven remarkably enduring. The study of DMBCA's synthesis offers valuable insights into the practical application of fundamental organic reactions that have shaped the modern fragrance and flavor industries.
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]
- 4. m.youtube.com [m.youtube.com]
- 5. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. CN113173850A - Method for synthesizing dimethylbenzyl ortho ester butyrate spice - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Role of Benzyl Alcohol Derivatives in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl alcohol and its derivatives are fundamental building blocks and versatile intermediates in organic synthesis. Their utility spans a wide range of transformations, from classic oxidations to modern C-H activation strategies, making them indispensable in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. This technical guide provides an in-depth review of the recent and pivotal applications of benzyl alcohol derivatives in synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Oxidation of Benzyl Alcohol Derivatives
The selective oxidation of benzyl alcohols to the corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis.[1] A variety of catalytic systems have been developed to achieve this conversion with high efficiency and selectivity, minimizing overoxidation to carboxylic acids.[2]
Palladium-Catalyzed Aerobic Oxidation
Palladium catalysts are highly effective for the aerobic oxidation of benzyl alcohols.[1][3] These reactions often utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign.[4]
Table 1: Palladium-Catalyzed Aerobic Oxidation of Substituted Benzyl Alcohols
| Entry | Substrate | Catalyst | Base | Solvent | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| 1 | Benzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 32 | >99 | [1] |
| 2 | 4-Methylbenzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 45 | >99 | [1] |
| 3 | 4-Methoxybenzyl alcohol | Pd(OAc)₂/TPPTS | Na₂CO₃ | Ethanol | 24 | 60 | >99 | [1] |
| 4 | Benzyl alcohol | Pd/AlO(OH) | KOH | Solvent-free | 3 | 99 | >99 | [5] |
| 5 | 4-Nitrobenzyl alcohol | Pd/AlO(OH) | KOH | Solvent-free | 3 | >99 | >99 | [5] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol [1]
A reaction vial is charged with the palladium catalyst (e.g., Pd(OAc)₂, 10 µmol) and a base (e.g., Na₂CO₃, 0.092 µmol) if required. The benzyl alcohol derivative (0.925 mmol) and the solvent (e.g., ethanol, 5 mL) are then added. The vial is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) and stirred under an air atmosphere for the specified time (e.g., 24 hours). Upon completion, the reaction mixture is cooled to room temperature. If a heterogeneous catalyst is used, it is removed by filtration. The filtrate is then analyzed by gas chromatography or other suitable techniques to determine conversion and selectivity.
Photocatalytic Oxidation
Visible-light photocatalysis has emerged as a powerful and sustainable tool for the oxidation of benzylic C-H bonds.[6][7] Organic dyes or metal complexes are often employed as photocatalysts to activate molecular oxygen.[8][9]
Table 2: Photocatalytic Oxidation of Benzylic C-H Bonds to Ketones
| Entry | Substrate | Photocatalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethylbenzene | Eosin Y | O₂ (air) | H₂O | 24 | 89 | [6] |
| 2 | Diphenylmethane | Fluorescein | O₂ (air) | CH₃CN | 12 | 81 | [6] |
| 3 | 4-Methylacetophenone | Eosin Y | O₂ (air) | H₂O | 24 | 75 | [6] |
Experimental Protocol: General Procedure for Photocatalytic Oxidation of Benzylic C-H Bonds [6]
In a typical experiment, the alkylarene substrate (e.g., ethylbenzene, 1 mmol), the photocatalyst (e.g., Eosin Y, 1 mol%), and the solvent (e.g., water, 5 mL) are added to a reaction vessel. The mixture is then stirred under an oxygen atmosphere (or open to the air) and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified duration (e.g., 24 hours). After the reaction is complete, the product is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.
C-H Activation and Functionalization
Direct C-H bond activation is a highly atom-economical strategy for the functionalization of benzyl alcohol derivatives, avoiding the need for pre-functionalized substrates.[10]
Copper-Catalyzed Benzylic C-H Etherification
Copper catalysts can mediate the oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, a common motif in pharmaceuticals.[11][12][13] A radical relay mechanism is often proposed for these transformations.[14]
Table 3: Copper-Catalyzed Oxidative Cross-Coupling of Benzylic C-H Bonds with Methanol
| Entry | Substrate | Catalyst | Oxidant | Reductant | Solvent | Yield (%) | Reference |
| 1 | 4-Ethylbiphenyl | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 85 | [11] |
| 2 | Toluene | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 72 | [11] |
| 3 | 1,3-Dimethylbenzene | Cu(MeCN)₄PF₆ | NFSI | (MeO)₂P(O)H | CH₃CN | 67 | [11] |
NFSI = N-Fluorobenzenesulfonimide
Experimental Protocol: General Procedure for Copper-Catalyzed Benzylic C-H Etherification [11]
To an oven-dried vial is added the copper catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%), the oxidant (e.g., NFSI, 1.5 equiv), and the reductant (e.g., dimethyl phosphite, 1.5 equiv). The vial is sealed and purged with an inert atmosphere. The benzylic C-H substrate (1.0 equiv) and the alcohol (e.g., methanol, used as solvent or co-solvent) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched, and the product is purified by flash chromatography.
Reaction Mechanism: Copper-Catalyzed Radical Relay for C-H Etherification
Caption: Proposed radical relay mechanism for benzylic C-H etherification.
Synthesis of Heterocyclic Compounds
Benzyl alcohol derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as quinazolines.[15][16][17]
Synthesis of Quinazolines from 2-Aminobenzylamines and Alcohols
The reaction of 2-aminobenzylamines with alcohols, often catalyzed by metal oxides, provides a direct route to quinazoline derivatives.[18]
Table 4: Synthesis of 2-Substituted Quinazolines
| Entry | 2-Aminobenzylamine | Alcohol | Catalyst | Yield (%) | Reference |
| 1 | 2-Aminobenzylamine | Benzyl alcohol | MnO₂ | 92 | [18] |
| 2 | 2-Aminobenzylamine | Ethanol | MnO₂ | 85 | [18] |
| 3 | 2-Aminobenzylamine | 1-Propanol | MnO₂ | 88 | [18] |
Experimental Protocol: General Procedure for the Synthesis of Quinazolines [18]
A mixture of the 2-aminobenzylamine (1 mmol), the alcohol (2 mmol), and the metal oxide catalyst (e.g., MnO₂, 50 mg) in a suitable solvent (or neat) is heated at a specified temperature under an air or oxygen atmosphere. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinazoline derivative.
Logical Workflow: Synthesis of Quinazolines
Caption: General workflow for the synthesis of quinazolines.
This guide highlights a selection of the powerful synthetic transformations enabled by benzyl alcohol derivatives. The continuous development of novel catalytic systems and methodologies promises to further expand the synthetic utility of these versatile building blocks, providing researchers and drug development professionals with new tools for the efficient construction of complex molecules.
References
- 1. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transformation of masked benzyl alcohols to o-aminobenzaldehydes through C–H activation: a facile approach to quinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Elucidation of C12H16O2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of compounds with the molecular formula C12H16O2. By integrating spectroscopic data, detailed experimental protocols, and a logical workflow, this document serves as a valuable resource for professionals in chemical research and drug development.
Introduction to Structural Elucidation
The determination of the precise atomic arrangement of a molecule, or its structural elucidation, is a cornerstone of chemical and pharmaceutical sciences. For a given molecular formula, numerous isomers can exist, each with unique physical, chemical, and biological properties. A systematic approach employing various analytical techniques is therefore essential for unambiguous structure determination. The primary methods utilized are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For a molecule with the formula C12H16O2, the degree of unsaturation is calculated as follows:
Degrees of Unsaturation = C + 1 - (H/2) = 12 + 1 - (16/2) = 5
This indicates the presence of a combination of rings and/or double bonds, suggesting the likelihood of an aromatic ring (which accounts for four degrees of unsaturation) and a carbonyl group or another double bond.
Spectroscopic Data of C12H16O2 Isomers
The following tables summarize the key spectroscopic data for several common isomers of C12H16O2. This data serves as a reference for identifying an unknown compound with this molecular formula.
Table 1: ¹H NMR Spectroscopic Data for C12H16O2 Isomers (Solvent: CDCl₃)
| Compound Name | Structure | δ 8.04 (d, 2H) | δ 7.54 (t, 1H) | δ 7.43 (t, 2H) | δ 4.33 (t, 2H) | δ 1.75 (quint, 2H) | δ 1.48 (sext, 2H) | δ 0.98 (t, 3H) |
| Butyl Benzoate | C₆H₅COOCH₂(CH₂)₂CH₃ | Aromatic | Aromatic | Aromatic | -OCH₂- | -CH₂- | -CH₂- | -CH₃ |
| Isobutyl Benzoate | C₆H₅COOCH₂CH(CH₃)₂ | δ 8.05 (d, 2H) | δ 7.55 (t, 1H) | δ 7.43 (t, 2H) | δ 4.10 (d, 2H) | δ 2.08 (m, 1H) | - | δ 1.00 (d, 6H) |
| tert-Butyl Benzoate | C₆H₅COOC(CH₃)₃ | δ 7.95 (d, 2H) | δ 7.51 (t, 1H) | δ 7.39 (t, 2H) | - | - | - | δ 1.59 (s, 9H) |
| Methyl 4-tert-butylbenzoate | (CH₃)₃CC₆H₄COOCH₃ | δ 7.95 (d, 2H) | - | δ 7.45 (d, 2H) | δ 3.90 (s, 3H) | - | - | δ 1.34 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data for C12H16O2 Isomers (Solvent: CDCl₃)
| Compound Name | C=O | Aromatic C | Aromatic CH | -O-C- | -C(CH₃)₃ | -CH₂- | -CH- | -CH₃ |
| Butyl Benzoate | 166.8 | 130.7 | 132.9, 129.7, 128.4 | 64.9 | - | 30.9, 19.4 | - | 13.9 |
| Isobutyl Benzoate | 166.7 | 130.6 | 132.8, 129.6, 128.3 | 71.0 | - | 27.9 | - | 19.2 |
| tert-Butyl Benzoate | 166.0 | 131.5 | 132.6, 129.5, 128.2 | 80.8 | - | - | - | 28.2 |
| Methyl 4-tert-butylbenzoate | 167.1 | 156.4, 127.8 | 129.6, 125.2 | 51.9 | 35.1 | - | - | 31.2, 21.6 |
Table 3: IR and Mass Spectrometry Data for C12H16O2 Isomers
| Compound Name | IR (cm⁻¹) | Mass Spectrum (m/z) |
| Butyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |
| Isobutyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |
| tert-Butyl Benzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 178 (M⁺), 123, 105, 77, 57 |
| Methyl 4-tert-butylbenzoate | ~3070 (Ar-H), ~2960 (C-H), ~1720 (C=O), ~1270 (C-O) | 192 (M⁺), 177, 161, 119, 91 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified C12H16O2 sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Set the number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Set a suitable relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum and measure the coupling constants (J values).
-
Peak pick the signals in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology for Liquid Samples (Thin Film):
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid C12H16O2 sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Methodology for Solid Samples (KBr Pellet):
-
Sample Preparation:
-
Grind 1-2 mg of the solid C12H16O2 sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the appropriate sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the C12H16O2 sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection volume (typically 1 µL), injector temperature, and the temperature program for the GC oven.
-
Set the MS parameters, including the ionization mode (Electron Ionization), electron energy (typically 70 eV), and the mass range to be scanned (e.g., m/z 40-500).
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
The sample will be vaporized and separated by the GC column before entering the MS ion source.
-
The molecules are ionized and fragmented in the ion source.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained mass spectrum with library databases for potential identification.
-
Logical Workflow for Structural Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and moving towards a detailed structural assignment.
Caption: A logical workflow for the structural elucidation of an unknown compound.
Conclusion
The structural elucidation of a compound with the molecular formula C12H16O2 is a systematic process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. By following the detailed experimental protocols and logical workflow outlined in this guide, researchers can confidently identify the structure of unknown isomers. The provided spectroscopic data for common isomers serves as a valuable reference, aiding in the rapid and accurate characterization of novel compounds in the fields of chemical research and drug development.
The Discovery and First Synthesis of Dimethylbenzylcarbinyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylbenzylcarbinyl acetate (DMBCA), a significant contributor to floral and fruity fragrances, has been a staple in the perfumery industry for over a century. Its discovery and synthesis are intrinsically linked to the pioneering work in organometallic chemistry in the early 20th century. This technical guide provides an in-depth exploration of the most probable first synthesis of DMBCA, detailing the experimental protocols that would have been employed at the time. The synthesis involves a two-step process commencing with the Grignard reaction of benzylmagnesium chloride with acetone to yield dimethylbenzylcarbinol, followed by its acetylation to produce the final ester. This document furnishes detailed methodologies for these key experiments, summarizes quantitative data, and presents logical workflows through diagrams to offer a comprehensive resource for researchers and professionals in chemical and drug development.
Introduction
The advent of the 20th century heralded a new era in synthetic organic chemistry, largely driven by the discovery of the Grignard reaction by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction opened up avenues for the synthesis of a vast array of organic compounds, including tertiary alcohols. The development of this compound is a direct descendant of this legacy, emerging from the burgeoning field of benzyl chloride chemistry in the early 1900s.
While a definitive single publication marking the "first synthesis" of this compound is not readily apparent in the historical literature, the logical and most plausible route to its initial preparation would have undoubtedly involved the reaction of a benzyl Grignard reagent with acetone, followed by acetylation of the resultant tertiary alcohol, dimethylbenzylcarbinol. This two-step synthesis remains a fundamental and efficient method for its production today.[1]
This guide will delineate the probable first synthesis of this compound, presenting the experimental procedures in a manner consistent with the laboratory practices of the early 20th century.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its precursor, dimethylbenzylcarbinol, is presented in Table 1. This data has been compiled from various contemporary sources, as detailed characterization from the earliest syntheses is not available.
Table 1: Physicochemical Properties of Dimethylbenzylcarbinol and this compound
| Property | Dimethylbenzylcarbinol | This compound |
| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₆O₂ |
| Molecular Weight | 150.22 g/mol | 192.26 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 215-217 °C | 250-252 °C |
| Melting Point | 21-23 °C | Not available |
| Density | 0.976 g/mL at 25 °C | 0.996 g/mL at 25 °C |
| Refractive Index | n20/D 1.516 | n20/D 1.493 |
| Solubility | Insoluble in water, soluble in ethanol and ether | Insoluble in water, soluble in organic solvents |
Experimental Protocols: The Plausible First Synthesis
The following experimental protocols are based on established chemical principles and practices of the early 20th century and represent the most likely method for the first synthesis of this compound.
Step 1: Synthesis of Dimethylbenzylcarbinol via Grignard Reaction
This procedure details the preparation of the intermediate tertiary alcohol, dimethylbenzylcarbinol, through the reaction of a benzylmagnesium chloride Grignard reagent with acetone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl chloride
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
A solution of benzyl chloride in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the benzyl chloride solution is added to the magnesium. The reaction is initiated, which is evident by the appearance of turbidity and gentle refluxing. If the reaction does not start, gentle warming may be applied, or a crystal of iodine can be added as an initiator.
-
Once the reaction has started, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of anhydrous acetone in anhydrous diethyl ether is placed in the dropping funnel.
-
The acetone solution is added dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The crude dimethylbenzylcarbinol is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound via Acetylation
This procedure describes the esterification of dimethylbenzylcarbinol to form the final product, this compound, using acetic anhydride.
Materials:
-
Dimethylbenzylcarbinol (from Step 1)
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Diethyl ether
-
5% aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Acetylation Reaction:
-
In a round-bottom flask, dimethylbenzylcarbinol is dissolved in an excess of acetic anhydride.
-
A small amount of pyridine is added as a catalyst.
-
The mixture is heated gently under reflux for 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and poured into a beaker of cold water to hydrolyze the excess acetic anhydride.
-
The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
-
The organic layer is washed sequentially with 5% hydrochloric acid (to remove pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acetic acid).
-
The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation.
-
The crude this compound is purified by vacuum distillation to yield the final product.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Conclusion
The synthesis of this compound stands as a classic example of the application of the Grignard reaction in the creation of valuable fragrance compounds. While the precise historical moment of its first synthesis is not definitively documented, the pathway detailed in this guide represents the most chemically sound and historically plausible route. The two-step process, involving the formation of a tertiary alcohol followed by its esterification, is a robust and efficient method that has stood the test of time. This technical guide provides researchers and professionals with a thorough understanding of the foundational chemistry behind this important fragrance ingredient, offering detailed protocols and a clear visualization of the synthetic process.
References
An In-depth Technical Guide on the Theoretical Properties and Molecular Modeling of 2-methyl-1-phenylpropan-2-yl acetate (DMBCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties and molecular modeling of 2-methyl-1-phenylpropan-2-yl acetate, commonly known as Dimethyl Benzyl Carbinyl Acetate (DMBCA). This document collates available data on its physicochemical characteristics, offers insights into potential molecular modeling approaches based on related compounds, and details relevant experimental protocols.
Introduction
2-methyl-1-phenylpropan-2-yl acetate (DMBCA) is a synthetic acetate ester recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance and cosmetics industries.[1][2][3] While its primary application has been in perfumery, understanding its molecular properties is crucial for assessing its biological activity, potential toxicological profile, and exploring its utility in other scientific domains, including drug development. This guide aims to consolidate the current knowledge of DMBCA and propose avenues for its further investigation through molecular modeling techniques.
Physicochemical Properties
DMBCA is a colorless to pale yellow liquid at room temperature, though it can crystallize.[1][2] Its fundamental physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.26 g/mol | [1][2] |
| CAS Number | 151-05-3 | [1][2] |
| Appearance | Colorless to pale liquid | [1][2] |
| Density | 0.996 - 1.004 g/mL at 20°C | [1] |
| Boiling Point | Approximately 240-250 °C | [2][4] |
| Melting Point | Approximately 29-30°C | [1] |
| Flash Point | 103 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][2] |
| Refractive Index | 1.4900 - 1.4950 at 20°C | [1] |
| Vapor Pressure | 0.0135 mmHg at 25°C | |
| Log P | 2.91 |
Theoretical Properties and Molecular Modeling Approaches
Quantum mechanical (QM) methods can be employed to elucidate the electronic structure, conformational preferences, and reactivity of DMBCA.
-
Conformational Analysis: Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a 6-31G(d,p) basis set, can be used to determine the stable conformers of DMBCA and their relative energies. This is crucial for understanding its three-dimensional structure and how it interacts with biological targets.
-
Electronic Properties: QM calculations can provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting its reactivity.
-
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as NMR and IR, by predicting chemical shifts and vibrational frequencies.
Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of DMBCA in various environments.
-
Force Field Parametrization: A crucial first step is the development or validation of a force field for DMBCA. This can be achieved by fitting parameters to QM data. Generic force fields like GAFF (General Amber Force Field) could serve as a starting point.
-
Behavior in Solution: MD simulations can model the behavior of DMBCA in different solvents, providing insights into its solvation properties and aggregation behavior.
-
Interaction with Biological Membranes: Given its use in topical products, MD simulations could be employed to study the interaction of DMBCA with lipid bilayers to understand its skin penetration potential.
QSAR models are valuable tools for predicting the biological activity and toxicity of chemicals based on their molecular structure.
-
Allergenicity Prediction: As a known fragrance allergen, DMBCA can be included in QSAR studies to identify the structural features responsible for skin sensitization. Such models can help in the design of safer fragrance molecules.
-
Toxicity Prediction: In silico toxicology tools can be used to predict the potential toxicity of DMBCA, guiding further experimental testing.
The logical workflow for a comprehensive molecular modeling study of DMBCA is depicted below.
Potential Biological Activity and Signaling Pathways
Currently, the primary documented biological effect of DMBCA is its potential to act as a skin sensitizer. The underlying signaling pathways for fragrance-induced contact dermatitis are complex and involve the activation of the immune system.
A simplified representation of a potential signaling pathway for fragrance-induced skin sensitization is presented below. It is important to note that this is a generalized pathway and DMBCA-specific interactions are yet to be elucidated.
References
- 1. Fragrance allergens: Classification and ranking by QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 4. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Dimethylbenzylcarbinyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solubility characteristics of Dimethylbenzylcarbinyl acetate (CAS No. 151-05-3), a synthetic aromatic ester. While primarily utilized in the fragrance and flavor industries for its floral-fruity aroma, understanding its solubility is crucial for formulation, quality control, and potential applications in broader chemical and pharmaceutical contexts. This guide synthesizes available data on its solubility, outlines standard experimental protocols for solubility determination, and illustrates relevant chemical pathways.
Compound Profile
This compound (DMBCA), also known as α,α-Dimethylphenethyl acetate, is an acetate ester with the molecular formula C₁₂H₁₆O₂.[1] It exists as a colorless to pale liquid that may crystallize at ambient temperatures due to its relatively low melting point.[1]
Key Physicochemical Properties:
-
CAS Number: 151-05-3[1]
-
Molecular Formula: C₁₂H₁₆O₂[2]
-
Molecular Weight: 192.26 g/mol [2]
-
Appearance: Colorless to pale straw oily liquid; can solidify at room temperature.[1]
-
Density: Approximately 0.998 g/mL at 25°C.[4]
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific quantitative values have been compiled below. The compound is generally characterized by its poor solubility in water and good solubility in common organic solvents.
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Data Type | Source(s) |
| Water | 20°C | 774.88 mg/L | Quantitative | [4] |
| Water | 25°C | 54.93 mg/L (estimated) | Quantitative | [5] |
| Ethanol | 25°C | 1146.65 g/L | Quantitative | [6] |
| Methanol | 25°C | 1736.87 g/L | Quantitative | [6] |
| Ethanol | Not Specified | Soluble | Qualitative | [1][6][7] |
| Ether | Not Specified | Soluble | Qualitative | [7] |
| Mineral Oil | Not Specified | Soluble | Qualitative | [3][6] |
| Fixed Oils | Not Specified | Soluble | Qualitative | [3][5][6] |
| Propylene Glycol | Not Specified | Soluble | Qualitative | [3][6] |
| Most Organic Solvents | Not Specified | Soluble | Qualitative | [1] |
Note: The discrepancy in water solubility values may stem from different experimental methods or estimations.
Experimental Protocol for Solubility Determination
While a specific, detailed protocol for DMBCA is not published, a standard gravimetric "shake-flask" method is generally applicable for determining the solubility of a liquid or solid compound in an organic solvent. This method involves achieving a saturated solution at a controlled temperature and then determining the concentration of the solute.
Methodology:
-
Preparation: Add an excess amount of this compound (solute) to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask or a vial in a shaker bath). The presence of excess solute ensures that saturation is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for sufficient time to permit the undissolved solute to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully extract a precise volume of the clear saturated supernatant. It is critical to avoid transferring any undissolved solute. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may be necessary.
-
Solvent Evaporation: Place the accurately measured aliquot of the saturated solution into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas until the solute is completely dry and a constant weight is achieved.
-
Quantification: Weigh the container with the dried solute residue. The difference between this final mass and the initial mass of the empty container gives the mass of the dissolved DMBCA.
-
Calculation: Calculate the solubility, typically expressed in g/L or mg/mL, by dividing the mass of the solute by the volume of the aliquot of the solution taken.
The following diagram illustrates the general workflow for this experimental protocol.
Synthesis Pathway
This compound is a synthetic compound not found in nature.[1] Its industrial synthesis is typically a two-step process. The first step involves the formation of the intermediate alcohol, dimethylbenzylcarbinol, via a Grignard reaction. This is followed by an esterification (acetylation) reaction to yield the final product.[1][2]
-
Step 1 (Grignard Reaction): Benzylmagnesium chloride (a Grignard reagent, formed from benzyl chloride) is reacted with acetone. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the acetone, forming the tertiary alcohol, dimethylbenzylcarbinol, after an acidic workup.
-
Step 2 (Esterification): The resulting dimethylbenzylcarbinol is then acetylated, typically by reacting it with acetic acid (catalyzed by a strong acid like sulfuric acid) or a more reactive derivative like acetic anhydride, to produce this compound.[2]
The diagram below outlines this common synthesis route.
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 3. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 151-05-3 [chemicalbook.com]
- 5. dimethyl benzyl carbinyl acetate, 151-05-3 [thegoodscentscompany.com]
- 6. scent.vn [scent.vn]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide on the Natural Occurrence and Synthetic Analogs of 3,4-Dimethoxyphenethylamine (DMPEA) and its N-Methylated Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dimethoxyphenethylamine (DMPEA), a naturally occurring phenethylamine analog of the neurotransmitter dopamine, and its N-methylated form, N-methyl-3,4-dimethoxyphenethylamine. While the acronym "DMBCA" is not standard, this guide addresses the likely intended subject matter given the context of natural products and drug development. This document details their presence in nature, methodologies for the synthesis of the parent compounds and a variety of analogs, extensive quantitative data on their biological activity, and an exploration of the primary signaling pathways they modulate. The information is tailored for researchers in pharmacology, medicinal chemistry, and drug development, providing foundational knowledge for further investigation into this class of compounds.
Natural Occurrence and Biosynthesis
3,4-Dimethoxyphenethylamine (DMPEA)
3,4-Dimethoxyphenethylamine, also known as homoveratrylamine, is a naturally occurring alkaloid found in various species of cacti. Notably, it is present alongside the well-known psychedelic phenethylamine, mescaline, in cacti such as the San Pedro (Echinopsis pachanoi) and Peruvian Torch (Echinopsis peruviana). It has also been identified in other plants, including Pilosocereus leucocephalus, Vachellia rigidula, and Ototropis elegans. DMPEA is also an endogenous metabolite in humans, resulting from the O-methylation of dopamine.
The biosynthesis of phenethylamines in cacti begins with the amino acid tyrosine. Through a series of enzymatic reactions including hydroxylation, decarboxylation, and O-methylation, tyrosine is converted to dopamine, which then serves as a precursor to a variety of phenethylamine alkaloids. The formation of DMPEA involves the methylation of the hydroxyl groups of dopamine.
N-Methyl-3,4-dimethoxyphenethylamine
The natural occurrence of N-methyl-3,4-dimethoxyphenethylamine is less documented than its non-methylated counterpart. However, N-methylated phenethylamines, in general, are found in various plant species. For instance, N-methylphenethylamine is a known constituent of several Acacia species. The biosynthesis of N-methylated phenethylamines typically involves an N-methyltransferase enzyme that catalyzes the transfer of a methyl group to the primary amine of the corresponding phenethylamine precursor.
Synthetic Analogs and Structure-Activity Relationships
The phenethylamine scaffold is a cornerstone in medicinal chemistry, allowing for extensive structural modifications to modulate pharmacological activity. The synthesis of analogs of DMPEA and its N-methylated form has been a subject of interest for exploring their effects on various biological targets, primarily serotonin and dopamine receptors.
General Structure-Activity Relationships (SAR) of Phenethylamines
-
Ring Substitutions: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. For instance, methoxy groups, as seen in DMPEA, influence interactions with serotonergic and dopaminergic receptors.
-
N-Alkylation: Substitution on the nitrogen atom significantly impacts biological activity. While simple N-alkylation (e.g., with methyl, ethyl, or propyl groups) has been reported to diminish the activity of some phenethylamines, N-benzylation can dramatically increase binding affinity and functional activity at 5-HT2A receptors.
-
Side Chain Modifications: Alterations to the ethylamine side chain, such as alpha-methylation to form amphetamine analogs, can increase metabolic stability and alter receptor interaction profiles.
Quantitative Data on the Biological Activity of DMPEA Analogs
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of phenethylamine analogs at key G-protein coupled receptors (GPCRs) implicated in their psychoactive and physiological effects. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Analogs
| Compound | 5-HT2A | 5-HT2C |
| 2C-I | 0.4 | 1.1 |
| 25I-NBOMe | 0.044 | 1.3 |
| Mescaline | 530 | 1100 |
Data compiled from multiple sources. This table highlights the significant increase in 5-HT2A receptor affinity with N-benzyl substitution (e.g., 25I-NBOMe).
Table 2: In Vitro Functional Potencies (EC50, nM) of Selected Phenethylamine Analogs
| Compound | 5-HT2A | 5-HT2C |
| 2C-B | 1.6 | 4.1 |
| (S)-11 (a 2,5-dimethoxyphenylpiperidine analog) | 1.6 | >50,000 |
Data compiled from studies on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists. This demonstrates how structural modifications can enhance selectivity for the 5-HT2A receptor over the 5-HT2C receptor.
Experimental Protocols
Synthesis of N-Methyl-3,4-dimethoxyphenethylamine
A common method for the synthesis of N-methyl-3,4-dimethoxyphenethylamine is through reductive amination of 3,4-dimethoxyphenethylamine. A more specific patented method involves the reaction of 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde in the presence of a catalyst, followed by debenzylation.
Example Protocol: Reductive Amination for N-Benzylation and N-Methylation
-
Reaction Setup: In a suitable reaction vessel, combine 3,4-dimethoxyphenethylamine (0.25 mol), benzaldehyde (0.25 mol), and a 35% formalin solution (32.5 ml) in ethanol (35 ml).
-
Catalyst Addition: Add 1.2 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Hydrogenate the mixture at a pressure of 2-3 atm at 20-30°C.
-
Workup: After the reaction is complete (monitored by TLC or GC), filter off the catalyst. The product, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, can be precipitated as its hydrobromide salt by adding 48% hydrobromic acid.
-
Debenzylation (if required): The N-benzyl group can be removed through further hydrogenation under different conditions to yield N-methyl-3,4-dimethoxyphenethylamine.
5-HT2A Receptor Binding Assay[11]
This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor or from rat frontal cortex.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well filter plate, incubate the cell membranes (e.g., 70 µg of protein/well) with a fixed concentration of a radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 20 minutes at room temperature).
-
Filtration and Washing: Rapidly filter the incubation mixture through the filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay[2][12]
This assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium concentration.
-
Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) by incubating for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence for 10-20 seconds, then automatically add the test compound to the wells and continue recording the fluorescence intensity every second for 120-180 seconds.
-
Data Analysis: Calculate the change in fluorescence (peak response minus baseline) and plot the concentration-response curve to determine the EC50 value.
Signaling Pathways
The primary molecular target for many psychedelic phenethylamines is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist, such as a substituted phenethylamine, initiates a cascade of intracellular events. The 5-HT2A receptor is primarily coupled to the Gq/G11 G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a wide range of cellular responses.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for the in vitro characterization of novel synthetic analogs.
Methodological & Application
Application Notes and Protocols for the Acetylation of Dimethylbenzyl Carbinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylbenzyl carbinol, also known as 2-methyl-1-phenyl-2-propanol, is a tertiary alcohol that serves as a precursor in the synthesis of various compounds, notably its acetate ester, dimethylbenzyl carbinyl acetate. This ester is valued in the fragrance industry for its floral and fruity notes.[1] The acetylation of dimethylbenzyl carbinol is a fundamental esterification reaction. This document provides detailed protocols for three common methods of this acetylation: Fischer esterification, acetylation with acetic anhydride and pyridine, and a DMAP-catalyzed acetylation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.
| Property | Dimethylbenzyl Carbinol | Dimethylbenzyl Carbinyl Acetate |
| Synonyms | 2-methyl-1-phenyl-2-propanol, DMBC | (2-methyl-1-phenylpropan-2-yl) acetate, DMBC acetate |
| CAS Number | 100-86-7 | 151-05-3 |
| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₆O₂ |
| Molecular Weight | 150.22 g/mol | 192.26 g/mol |
| Appearance | Colorless liquid or solid | Colorless liquid |
| Boiling Point | 95 °C | 250 °C |
| Density | 0.976 g/mL | 0.998 g/mL |
| Refractive Index @20°C | 1.514 - 1.517 | 1.490 - 1.495 |
Experimental Protocols
Three distinct and reliable methods for the acetylation of dimethylbenzyl carbinol are detailed below.
Protocol 1: Fischer Esterification using Acetic Acid and Sulfuric Acid Catalyst
This method involves the direct acid-catalyzed esterification of the alcohol with acetic acid. To drive the equilibrium towards the product, an excess of acetic acid is typically used, and the water byproduct is removed.[2][3]
Materials:
-
Dimethylbenzyl carbinol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethylbenzyl carbinol (1.0 eq) and an excess of glacial acetic acid (3-5 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dimethylbenzyl carbinyl acetate by vacuum distillation.
Protocol 2: Acetylation using Acetic Anhydride and Pyridine
This is a widely used method for acetylating alcohols, especially when the alcohol is sensitive to strong acids. Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.[4][5]
Materials:
-
Dimethylbenzyl carbinol
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dimethylbenzyl carbinol (1.0 eq) in anhydrous pyridine (2-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation.
Protocol 3: DMAP-Catalyzed Acetylation with Acetic Anhydride
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, particularly for sterically hindered alcohols like dimethylbenzyl carbinol.[6]
Materials:
-
Dimethylbenzyl carbinol
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dimethylbenzyl carbinol (1.0 eq) in anhydrous dichloromethane, add triethylamine or pyridine (1.5 eq).
-
Add a catalytic amount of DMAP (e.g., 0.1 eq).
-
Slowly add acetic anhydride (1.2 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting dimethylbenzyl carbinyl acetate by flash column chromatography or vacuum distillation.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the different acetylation methods.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Acetic Anhydride/Pyridine | Protocol 3: DMAP-Catalyzed |
| Acetylating Agent | Acetic Acid | Acetic Anhydride | Acetic Anhydride |
| Catalyst/Base | H₂SO₄ | Pyridine | DMAP/Triethylamine |
| Solvent | None (or excess Acetic Acid) | Pyridine or CH₂Cl₂ | CH₂Cl₂ |
| Temperature | Reflux (approx. 118 °C) | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-12 hours | 1-3 hours |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) | Excellent (>90%) |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
The general workflow for the acetylation of dimethylbenzyl carbinol, including reaction, work-up, and purification steps, is illustrated below.
Caption: General experimental workflow for the acetylation of dimethylbenzyl carbinol.
Reaction Signaling Pathway
The acid-catalyzed mechanism for Fischer esterification proceeds through several key steps, initiated by the protonation of the carboxylic acid.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum [chemicalbook.com]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for Purity Analysis of 2,3-Dimethoxy-5-methyl-p-benzoquinone (DMBCA)
Abstract
This application note details a robust gas chromatography with flame ionization detection (GC-FID) method for the quantitative determination of purity for 2,3-dimethoxy-5-methyl-p-benzoquinone (DMBCA), also known as Coenzyme Q0. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for quality control and purity assessment of DMBCA. The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a laboratory setting.
Introduction
2,3-Dimethoxy-5-methyl-p-benzoquinone (DMBCA) is a vital intermediate in the synthesis of Coenzyme Q10 and is also studied for its own biological activities, including its role as an apoptosis inducer.[1] Ensuring the purity of DMBCA is critical for its use in pharmaceutical manufacturing and research, as impurities can affect product efficacy and safety. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[2][3] When coupled with a Flame Ionization Detector (FID), it provides a universal and sensitive method for the analysis of organic compounds, making it well-suited for purity determination.[4][5] This document provides a comprehensive protocol for the purity analysis of DMBCA by GC-FID, including system suitability, standard preparation, and data analysis.
Experimental Protocol
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[4]
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium (99.999% purity).[6]
-
Gases for FID: Hydrogen (99.999% purity) and compressed air.[7]
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reference Standard: DMBCA, certified reference material (>99.5% purity).
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
2. Chromatographic Conditions
The following table summarizes the optimized GC-FID conditions for the analysis of DMBCA.
| Parameter | Value |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 150 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C, hold for 5 minutes |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DMBCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with dichloromethane to concentrations of 50, 100, 250, 500, and 750 µg/mL.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the DMBCA sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Blank Solution: Use dichloromethane.
4. Analysis Procedure
-
Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of DMBCA.
-
Perform five replicate injections of a mid-range working standard (e.g., 250 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
5. Data Analysis and Calculations
The purity of the DMBCA sample is determined using the area percent method, which assumes that all components of the sample are eluted and detected.
-
Purity (%) = (Area of DMBCA Peak / Total Area of All Peaks) x 100
For more accurate quantification, an external standard calibration can be used.[8] Create a calibration curve by plotting the peak area of the DMBCA standard against its concentration. Determine the concentration of DMBCA in the sample solution from the calibration curve and calculate the purity based on the initial weight of the sample.
Method Validation Summary
The described method was validated according to ICH Q2(R1) guidelines for key performance characteristics.[9][10]
-
Specificity: The method demonstrated good resolution of the DMBCA peak from solvent peaks and potential impurities.
-
Linearity: A linear relationship between peak area and concentration was observed over the range of 50-750 µg/mL.
-
Precision: The method showed excellent repeatability and intermediate precision.
-
Accuracy: Accuracy was confirmed by spike recovery studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be sufficiently low for the detection of trace impurities.
Quantitative Data
The following tables summarize the quantitative data obtained during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | Approx. 8.5 | 8.52 |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | >50000 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.85% |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 750 |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (RSD, n=6) | 1.2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Visualization
Caption: Experimental workflow for DMBCA purity analysis by GC-FID.
References
- 1. 2,3-二甲氧基-5-甲基-对苯醌 apoptosis inducer | Sigma-Aldrich [sigmaaldrich.com]
- 2. akjournals.com [akjournals.com]
- 3. oshadhi.co.uk [oshadhi.co.uk]
- 4. agilent.com [agilent.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kelid1.ir [kelid1.ir]
- 9. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for DMBCA in Fine Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to DMBCA (Dimethylbenzylcarbinyl Acetate)
This compound (DMBCA) is a synthetic aroma chemical prized in perfumery for its complex and versatile olfactory profile.[1][2][3] As a non-naturally occurring acetate ester, its creation is a testament to achievements in synthetic organic chemistry.[1] DMBCA is a key ingredient in a perfumer's palette, valued for its ability to impart freshness, diffusion, and substantivity to a wide range of fragrance compositions.[1] Its stability in various bases, including alkaline systems, makes it suitable for a broad spectrum of applications from fine fragrances to personal care products.[1][3]
Chemical Structure and Properties:
-
Chemical Name: 2-Methyl-1-phenylpropan-2-yl acetate[1]
-
Synonyms: DMBCA, α,α-Dimethylphenethyl acetate, Benzyldimethylcarbinyl acetate[1]
-
CAS Number: 151-05-3[1]
-
Molecular Formula: C₁₂H₁₆O₂[1]
Physicochemical and Olfactory Properties of DMBCA
The physical and olfactory characteristics of DMBCA are crucial for its effective application in fragrance formulation. These properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale straw oily liquid; can crystallize at room temperature. | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Boiling Point | ~240-262 °C | [4][5] |
| Flash Point | ~103-105 °C | [1][4] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [1] |
| Odor Type | Floral-Fruity | [1] |
| Odor Profile | Sweet, floral-fruity with prominent notes of jasmine, rose, and pear. It also possesses green, fresh top notes with herbaceous undertones and a woody, powdery dry-down with hints of lily of the valley (muguet) and hyacinth. | [1][2][4] |
| Odor Strength | Moderate | [1][2] |
| Tenacity | Excellent, lasting over 44 hours on a smelling strip. | [1][2] |
| Volatility | Middle to base note character. | [1] |
Applications in Fine Fragrance
DMBCA is a versatile ingredient used across various fragrance families to achieve different olfactive effects.[1]
| Fragrance Family | Application of DMBCA | Typical Usage Level in Compound | Reference |
| Floral | A primary floral note and modifier in jasmine, rose, lily of the valley (muguet), gardenia, and hyacinth bases. It provides a fresh, fruity-floral nuance. | 0.5% - 5% | [1][4][6] |
| Fruity | Complements and enhances natural and synthetic fruit notes, particularly pear and other orchard fruits. | 0.5% - 5% | [1][6] |
| Chypre | Adds floral complexity and a modern touch to the classic oakmoss-labdanum-bergamot structure. | 0.1% - 2% | [1] |
| Oriental | Provides a fresh and uplifting counterpoint to heavier resinous and spicy notes. | 0.1% - 2% | [1] |
Experimental Protocols
Olfactory Evaluation of DMBCA
Objective: To systematically evaluate the olfactory profile of DMBCA over time.
Materials:
-
DMBCA (liquid form; may require gentle warming if crystallized)
-
Perfumer's alcohol (ethanol)
-
Glass beakers
-
Pipettes
-
Standard smelling strips (blotters)
-
Blotter holder
-
Notebook and pen for recording observations
Protocol:
-
Preparation of Dilution: Prepare a 10% dilution of DMBCA in perfumer's alcohol to ensure a controlled and less overwhelming evaluation.
-
Dipping the Smelling Strip: Dip a clean smelling strip into the 10% DMBCA solution for about 2-3 seconds, ensuring the strip is saturated but not dripping.
-
Initial Evaluation (Top Notes): Immediately after dipping, wave the smelling strip about 2-3 inches from your nose and take short, gentle sniffs. Record your initial impressions, focusing on the most volatile (top) notes.
-
Evaluation Over Time (Heart and Base Notes): Place the smelling strip in a blotter holder. Evaluate the scent at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours, and 48 hours) to observe the evolution of the fragrance. Note the emergence of heart and base notes as the more volatile components evaporate.
-
Data Recording: For each time point, record detailed descriptors of the scent, including fragrance family (floral, fruity, green, etc.), specific notes (jasmine, pear, woody, etc.), and perceived intensity.
Caption: Workflow for the olfactory evaluation of DMBCA.
Creation of a Simple Floral Accord with DMBCA
Objective: To create a basic floral (jasmine-rose) accord and evaluate the contribution of DMBCA.
Materials:
-
DMBCA
-
Phenethyl Alcohol (rose, honey notes)
-
Benzyl Acetate (jasmine, fruity notes)
-
Perfumer's alcohol
-
Glass vials with caps
-
Micropipettes or disposable droppers
-
Digital scale
-
Smelling strips
Protocol:
-
Prepare Stock Solutions: Prepare 10% dilutions of DMBCA, Phenethyl Alcohol, and Benzyl Acetate in perfumer's alcohol to facilitate blending.
-
Formulation: In a clean glass vial, combine the stock solutions according to the following ratios by weight. Start with a simple 1:2:1 ratio and adjust based on olfactory assessment.
-
DMBCA: 1 part
-
Phenethyl Alcohol: 2 parts
-
Benzyl Acetate: 1 part
-
-
Blending and Maturation: Cap the vial and gently swirl to mix the ingredients thoroughly. Allow the accord to mature for at least 24-48 hours to allow the scents to meld.
-
Evaluation: Dip a smelling strip into the matured accord and evaluate its scent profile as described in Protocol 4.1. Note how DMBCA bridges the jasmine and rose notes and adds a fresh, fruity dimension.
-
Iteration: Based on the evaluation, you can create variations of the accord by adjusting the ratios of the components to explore different nuances.
Caption: Workflow for creating and refining a floral accord with DMBCA.
Stability Testing of DMBCA in a Simple Base
Objective: To assess the stability of DMBCA's olfactory profile in a simplified fine fragrance base under accelerated aging conditions.
Materials:
-
DMBCA
-
A simple fragrance base (e.g., 80% perfumer's alcohol, 20% distilled water)
-
Clear and amber glass vials with airtight caps
-
Oven capable of maintaining a constant temperature (e.g., 40°C)
-
Refrigerator
-
Control sample storage area at room temperature away from direct light
-
Smelling strips
Protocol:
-
Sample Preparation: Prepare a 2% solution of DMBCA in the simple fragrance base.
-
Aliquotting: Distribute the solution into three sets of vials:
-
Set A: Clear glass vials (for light exposure testing)
-
Set B: Amber glass vials (for temperature testing)
-
Set C: Amber glass vials (for control)
-
-
Storage Conditions:
-
Store Set A at room temperature in an area with exposure to natural or artificial light.
-
Store one half of Set B in an oven at 40°C and the other half in a refrigerator at 4°C.
-
Store Set C (control) at room temperature in a dark place.
-
-
Evaluation: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), olfactively evaluate a sample from each set against the control sample using smelling strips.
-
Data Recording: Note any changes in color, clarity, and, most importantly, the scent profile. Look for any degradation of the characteristic DMBCA notes or the appearance of off-odors.
Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific odor-active compounds in a fragrance formulation containing DMBCA.
Methodology Overview: GC-O combines gas chromatography for separating volatile compounds with human olfaction for detecting odors. As compounds elute from the GC column, the effluent is split between a standard detector (like a mass spectrometer, MS) and a sniffing port where a trained analyst can smell the individual components.[2]
Protocol:
-
Sample Preparation: A diluted sample of the fine fragrance containing DMBCA is prepared in an appropriate solvent.
-
Injection: The sample is injected into the GC-MS/O system.
-
Separation: The fragrance components are separated based on their volatility and interaction with the stationary phase in the GC column.
-
Detection and Olfactory Assessment: The eluting compounds are simultaneously detected by the MS and sniffed by a trained panelist at the olfactometry port. The panelist records the perceived odor, its intensity, and the retention time.
-
Data Analysis: The data from the MS (identifying the chemical structure) is correlated with the data from the olfactometry port (describing the odor). This allows for the precise identification of which chemical compounds are responsible for the different notes in the fragrance.
Conclusion
DMBCA is a multifaceted and highly valuable synthetic ingredient in the arsenal of modern perfumery. Its unique floral-fruity profile, coupled with excellent tenacity and stability, allows for its use in a wide array of fragrance types. The protocols outlined above provide a foundational framework for researchers and formulators to systematically evaluate and creatively incorporate DMBCA into novel and successful fine fragrance creations. Through rigorous olfactory and stability assessments, the full potential of this versatile molecule can be realized.
References
Application Notes and Protocols for the Grignard Reaction in Dimethylbenzylcarbinol Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dimethylbenzylcarbinol (also known as 2-methyl-1-phenyl-2-propanol), a valuable intermediate in the pharmaceutical and fragrance industries. The primary method detailed is the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.
Introduction
Dimethylbenzylcarbinol is a tertiary alcohol with applications as a synthetic precursor for various esters and other derivatives used in drug development and perfumery.[1][2] The Grignard reaction offers an efficient route to this intermediate. The most common approach involves the reaction of a benzylmagnesium halide with acetone.[1][3][4] This protocol will focus on the synthesis using benzylmagnesium chloride and acetone.
Reaction Principle
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[5][6][7] In the synthesis of dimethylbenzylcarbinol, the benzyl Grignard reagent attacks the carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the tertiary alcohol.[3][6]
Data Presentation
The following table summarizes typical quantitative data for the Grignard synthesis of dimethylbenzylcarbinol. Yields and reaction parameters can vary based on the scale and specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Benzyl Chloride | 1.0 equivalent | |
| Magnesium Turnings | 1.0 - 1.2 equivalents | A slight excess of magnesium is often used to ensure complete reaction of the benzyl chloride. |
| Acetone | 1.0 equivalent | |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | The solvent must be anhydrous as Grignard reagents react with water.[7] | |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room temperature to gentle reflux | The initiation of the Grignard reagent formation can sometimes require gentle heating. |
| Reaction with Acetone Temperature | 0 °C to room temperature | The addition of acetone is typically done at a lower temperature to control the exothermic reaction. |
| Reaction Time | 1 - 3 hours | |
| Work-up | ||
| Quenching Solution | Saturated aqueous NH₄Cl or dilute HCl | Used to protonate the alkoxide and dissolve magnesium salts.[8][9] |
| Yield | ||
| Isolated Yield | 65 - 92% | Yields can be influenced by the purity of reagents and the exclusion of moisture.[3] |
Experimental Protocols
Preparation of Benzylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for initiation, optional)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to remove any residual moisture.
-
Place the magnesium turnings into the flask.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Reaction with Acetone
Materials:
-
Benzylmagnesium chloride solution (from step 1)
-
Anhydrous acetone
-
Anhydrous diethyl ether (or THF)
-
Dropping funnel
-
Ice bath
Procedure:
-
Cool the freshly prepared benzylmagnesium chloride solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in a dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent solution. Maintain the temperature of the reaction mixture below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Work-up and Purification
Materials:
-
Reaction mixture from step 2
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring. Alternatively, slowly add dilute HCl to the reaction mixture cooled in an ice bath. This step quenches the reaction and protonates the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to obtain pure dimethylbenzylcarbinol.
Mandatory Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of dimethylbenzylcarbinol via Grignard reaction.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Grignard reaction for dimethylbenzylcarbinol synthesis.
References
- 1. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]
- 2. Exploring The Uses & Benefits Of Dimethyl Benzyl Carbinol [chemicalbull.com]
- 3. Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7 [smolecule.com]
- 4. EP0044514A1 - Process for the production of dimethylbenzyl-carbinol and dimethylbenzyl carbinyl formate - Google Patents [patents.google.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - "Friendly" synthesis of Benzyl Dimethyl Carbinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Incorporating Dimethyl Benzyl Carbinyl Acetate (DMBCA) into Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the successful incorporation of Dimethyl Benzyl Carbinyl Acetate (DMBCA), a synthetic fragrance ingredient, into cosmetic emulsions. The following sections detail the material's properties, a step-by-step experimental protocol for creating a stable oil-in-water (O/W) emulsion, and methods for final product evaluation.
Introduction to DMBCA
Dimethyl Benzyl Carbinyl Acetate (DMBCA) is a synthetic aroma chemical widely utilized in the cosmetics and personal care industry for its pleasant sweet, floral-fruity fragrance with notes of rose and pear.[1][2] It is primarily used as a fragrance component in a variety of products, including lotions, soaps, and shampoos, to enhance the consumer's sensory experience.[1]
Chemical and Physical Properties:
DMBCA's physical and chemical properties are crucial for determining the optimal method of incorporation into a cosmetic emulsion.
| Property | Value | Source |
| INCI Name | Dimethyl Benzyl Carbinyl Acetate | [3] |
| CAS Number | 151-05-3 | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Sweet, floral-fruity, with jasmine, rose, and pear notes | [2][4] |
| Solubility | Soluble in alcohol, DPG, and oils; Insoluble in water | [2][3][5][6][7][8] |
| Recommended Usage Level | 0.5% - 5% in concentrate | [3] |
| Boiling Point | ~240-250°C | [3][5] |
| Flash Point | ~103-105°C | [2][3] |
| Density | ~0.98 - 1.004 g/cm³ | [2][3][5] |
Experimental Protocol: Incorporation of DMBCA into an Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a stable O/W cosmetic emulsion and the proper stage for incorporating DMBCA.
Materials and Equipment
-
Water Phase:
-
Deionized Water
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
-
Oil Phase:
-
Emollient Oils (e.g., Mineral Oil, Plant Oils)
-
Emulsifier (e.g., Glyceryl Stearate, Polysorbates)
-
Consistency Factors (e.g., Cetyl Alcohol)
-
-
Cool-Down Phase:
-
DMBCA
-
Preservative (e.g., Paraben-DU)
-
Antioxidants (e.g., BHT)
-
-
Equipment:
-
Beakers
-
Homogenizer (or high-shear mixer)
-
Water bath or heating mantle
-
Propeller and anchor stirrers
-
pH meter
-
Formulation Example
| Phase | Ingredient | Function | Concentration (% w/w) |
| Water Phase | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Xanthan Gum | Thickener | 0.1 - 0.5 | |
| Oil Phase | Mineral Oil | Emollient | 8.0 - 20.0 |
| Glyceryl Stearate | Emulsifier | 1.0 - 5.0 | |
| Cetyl Alcohol | Thickener | 1.0 - 3.0 | |
| Cool-Down Phase | DMBCA | Fragrance | 0.1 - 1.0 |
| Preservative | Preservative | 0.1 - 1.0 | |
| BHT | Antioxidant | 0.05 - 0.1 |
Step-by-Step Procedure
-
Preparation of the Water Phase:
-
Preparation of the Oil Phase:
-
Emulsification:
-
Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.
-
Continue homogenization for at least 20 minutes to form a stable emulsion.[10]
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with a propeller or anchor stirrer. This prevents the emulsion from breaking.[10]
-
-
Incorporation of DMBCA:
-
Finalization:
-
Continue gentle stirring until the emulsion reaches room temperature.
-
Adjust the pH of the final product if necessary.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of incorporating DMBCA into a cosmetic emulsion.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. bioshop.pk [bioshop.pk]
- 4. fraterworks.com [fraterworks.com]
- 5. chembk.com [chembk.com]
- 6. dimethyl benzyl carbinyl acetate, 151-05-3 [thegoodscentscompany.com]
- 7. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl Benzyl Carbinyl Acetate/Dmbca CAS 151-05-3 - Dimethylbenzylcarbinyl Acetate, Dimethyl Benzyl Carbinyl Acetate | Made-in-China.com [m.made-in-china.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. growinglabs.com [growinglabs.com]
Application Notes and Protocols for the Quantification of Dimethylbenzylcarbinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylbenzylcarbinyl acetate (DMBCA), also known as α,α-Dimethylphenethyl acetate, is a synthetic fragrance and flavoring ingredient widely used in cosmetics, perfumes, soaps, and food products.[1][2][3] Its characteristic sweet, floral, and fruity aroma makes it a valuable component in many consumer goods.[1][4] Accurate quantification of DMBCA is essential for quality control, regulatory compliance, and safety assessment of these products. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on gas chromatography (GC) based methods, which are the most common techniques for its analysis.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMBCA is presented in the table below.
| Property | Value | Reference |
| CAS Number | 151-05-3 | [1] |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [5] |
| Appearance | Colorless liquid or crystalline solid | [6] |
| Odor | Sweet, floral, fruity, jasmine, pear | [1][4] |
| Boiling Point | 250°C | [2] |
| Flash Point | 103°C | [1][6] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |
Analytical Techniques for Quantification
Gas chromatography (GC) is the most prevalent technique for the analysis of volatile and semi-volatile compounds like DMBCA.[7] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for the quantification of DMBCA in various matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantitative analysis of organic compounds.[8] The FID offers high sensitivity, a wide linear range, and excellent reproducibility for terpenes and their derivatives.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of MS.[9] This technique provides detailed molecular information, allowing for confident identification and quantification of DMBCA, even in complex mixtures.[9][10]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix in which DMBCA is to be quantified.
a) Liquid Samples (e.g., Perfumes, Fragrance Oils)
For liquid samples, a simple dilution is often sufficient.
-
Protocol:
-
Accurately weigh a known amount of the liquid sample.
-
Dilute the sample with a suitable volatile solvent such as ethanol, hexane, or ethyl acetate to a concentration within the calibration range.[7][8]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[8]
-
b) Solid Samples (e.g., Soaps, Powders)
For solid samples, an extraction step is required to isolate DMBCA.
-
Protocol:
-
Weigh a representative amount of the homogenized solid sample.
-
Perform a solvent extraction using a suitable organic solvent (e.g., ethanol, methanol, or a mixture). This can be done through techniques like sonication or Soxhlet extraction.
-
After extraction, centrifuge the sample to separate the solid residue.[7]
-
Collect the supernatant and dilute it as necessary to fall within the instrument's calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
-
c) Headspace Analysis for Volatiles
For analyzing the volatile profile of a product containing DMBCA, headspace analysis can be employed.
-
Protocol:
The following diagram illustrates a general workflow for sample preparation for GC analysis.
Caption: General workflow for sample preparation for GC analysis.
GC-FID and GC-MS Instrumental Parameters
The following tables provide recommended starting parameters for the quantification of DMBCA using GC-FID and GC-MS. These parameters may require optimization based on the specific instrument and column used.
Table 1: Recommended GC-FID Parameters
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (e.g., SLB-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |
| Carrier Gas | Helium or Nitrogen[11] |
| Inlet Temperature | 250 - 295°C[12] |
| Injection Mode | Split (e.g., 30:1 or 50:1)[12] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 3°C/min to 240°C, hold for 5 min[8] |
| Detector | Flame Ionization Detector (FID) |
| FID Temperature | 300 - 320°C[11] |
| Hydrogen Flow | 40 mL/min[11] |
| Air Flow | 400 mL/min[11] |
| Makeup Gas (N2) | 10 mL/min[11] |
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent non-polar column |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 5°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[5] |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
The analytical workflow from sample injection to data analysis is depicted in the following diagram.
Caption: General analytical workflow for GC-based quantification.
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Calibration
-
Prepare a stock solution of DMBCA in a suitable solvent (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the GC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity of the method by calculating the coefficient of determination (R²), which should ideally be >0.99.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that should be validated for the analytical method. The values presented are illustrative and should be determined experimentally for each specific method and laboratory.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Method Validation
Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose.[13][14] The key validation parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
The logical relationship for method validation is illustrated in the diagram below.
Caption: Key parameters for analytical method validation.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the quantification of this compound in various matrices. The use of GC-FID and GC-MS provides the necessary sensitivity and selectivity for accurate and reliable analysis. Proper sample preparation and method validation are critical to ensure the quality and validity of the analytical results. These methods are essential for quality assurance in the fragrance, cosmetic, and food industries.
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 3. pellwall.com [pellwall.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIMETHYL BENZYL CARBINYL ACETATE [ventos.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. gcms.cz [gcms.cz]
- 11. chromaleont.it [chromaleont.it]
- 12. coresta.org [coresta.org]
- 13. en.fukumaadvogados.com.br [en.fukumaadvogados.com.br]
- 14. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dioxane-Based Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2-dimethyl-1,3-dioxane derivatives as versatile building blocks in organic synthesis. The focus is on their application in constructing complex molecules with significant biological activities, catering to the needs of researchers in medicinal chemistry and drug development.
Introduction
The 2,2-dimethyl-1,3-dioxane scaffold, particularly in the form of 2,2-dimethyl-1,3-dioxan-5-one and 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), represents a class of highly valuable and versatile building blocks in modern organic synthesis. The cyclic acetal structure provides a protected diol functionality, which can be unveiled later in a synthetic sequence. The activated methylene groups within these structures allow for a variety of carbon-carbon bond-forming reactions, making them ideal starting points for the synthesis of a diverse range of compounds, including chiral molecules, heterocyclic systems, and natural product analogs. Their utility is particularly pronounced in the construction of scaffolds with potential therapeutic applications.
Key Applications and Reactions
These building blocks are primarily employed in two highly effective and widely used synthetic transformations: the Knoevenagel condensation and the proline-catalyzed asymmetric aldol reaction.
Knoevenagel Condensation with Meldrum's Acid
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Meldrum's acid is an excellent substrate for this reaction due to the high acidity of its C5-protons. This reaction is a cornerstone for the synthesis of coumarin-3-carboxylic acids and other arylidene derivatives, many of which exhibit interesting biological properties, including anticancer and antimicrobial activities.
General Reaction Scheme:
Figure 1: General workflow for the Knoevenagel condensation of Meldrum's acid.
Quantitative Data for Knoevenagel Condensation:
| Aldehyde (R-CHO) | Catalyst | Solvent | Time | Yield (%) | Reference |
| Salicylaldehyde | K₂CO₃ | Water | 30 min | 92 | [1] |
| Salicylaldehyde | NaN₃ | Water | 30 min | 99 | [1] |
| 4-Nitrobenzaldehyde | None | Methanol | 30 min | 94 | |
| Benzaldehyde | None | Methanol | 30 min | 70 | |
| Various Aromatic Aldehydes | Yb(OTf)₃ | Solvent-free (MW) | - | 93-98 | [1] |
Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation
This protocol describes a green chemistry approach to the synthesis of coumarin-3-carboxylic acids using water as a solvent.[1][2]
Materials:
-
2-Hydroxybenzaldehyde (or substituted derivative)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Potassium carbonate (K₂CO₃) or Sodium azide (NaN₃)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-hydroxybenzaldehyde (1 equivalent) and Meldrum's acid (1 equivalent).
-
Add deionized water to the flask.
-
Add the catalyst, either potassium carbonate (0.1 equivalents) or sodium azide (0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
The product can be further purified by recrystallization from ethanol to afford the pure coumarin-3-carboxylic acid.
Proline-Catalyzed Asymmetric Aldol Reaction
The organocatalytic asymmetric aldol reaction using proline as a catalyst is a powerful tool for the enantioselective synthesis of chiral molecules. 2,2-dimethyl-1,3-dioxan-5-one serves as an excellent nucleophile in these reactions, reacting with various aldehydes to produce chiral aldol adducts with high diastereoselectivity and enantioselectivity. These products are valuable intermediates in the synthesis of carbohydrates and other biologically active molecules.
General Reaction Scheme:
Figure 2: General workflow for the proline-catalyzed asymmetric aldol reaction.
Quantitative Data for Proline-Catalyzed Aldol Reaction:
| Aldehyde (R-CHO) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 4-Bromobenzaldehyde | 10 | MeOH/H₂O | 24 | 75 | 90:10 | 95 | [3] |
| Benzaldehyde | 10 | MeOH/H₂O | 48 | 60 | 85:15 | 92 | [3] |
| Cyclohexanecarboxaldehyde | 20 | DMSO | 24 | 95 | >95:5 | 99 | |
| 4-Nitrobenzaldehyde | 30 | Acetone | 24 | 68 | - | 76 |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from a general procedure for the proline-catalyzed aldol reaction in a water/methanol mixture.[3]
Materials:
-
2,2-dimethyl-1,3-dioxan-5-one
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
(S)-Proline
-
Methanol (MeOH)
-
Deionized water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve (S)-proline (0.1 equivalents) in a mixture of methanol and water.
-
Add the aldehyde (1 equivalent) to the solution and stir for a few minutes.
-
Add 2,2-dimethyl-1,3-dioxan-5-one (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
Derivatives synthesized from these dioxane-based building blocks have shown significant potential in drug discovery, targeting various diseases.
Anticancer Activity of Meldrum's Acid Derivatives
Several derivatives of Meldrum's acid, particularly those synthesized via Knoevenagel condensation, have demonstrated promising anticancer activity. For instance, hybrids of Meldrum's acid with 7-azaindole and 1,2,3-triazole have shown potent activity against various cancer cell lines, including HeLa (cervical cancer).[4] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[4] Furthermore, some coumarin derivatives synthesized from Meldrum's acid have been shown to mediate their cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway.[5]
Figure 3: Simplified diagram of PI3K/AKT pathway inhibition by Meldrum's acid derivatives.
α-Glucosidase Inhibition for Diabetes Treatment
Derivatives of Meldrum's acid have been investigated as potential agents for the treatment of type 2 diabetes. Specifically, certain 1,2,3-triazole analogs of Meldrum's acid have been shown to be potent inhibitors of α-glucosidase.[5] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition slows down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels.
Figure 4: Mechanism of action for α-glucosidase inhibitors derived from Meldrum's acid.
Modulation of Nrf2 and Auxin Signaling by Coumarins
Coumarins, readily synthesized from Meldrum's acid, are known to interact with various biological pathways. Some natural coumarins have been identified as modulators of the Nrf2 signaling pathway, which plays a key role in the cellular stress response and has anti-inflammatory effects.[6] Additionally, coumarin itself has been shown to inhibit primary root growth in plants by modulating auxin signaling through the neddylation pathway.[7] These findings open up avenues for the development of novel anti-inflammatory agents and plant growth regulators.
Figure 5: Overview of signaling pathways modulated by coumarin derivatives.
Conclusion
2,2-Dimethyl-1,3-dioxane-based building blocks, such as Meldrum's acid and 2,2-dimethyl-1,3-dioxan-5-one, are invaluable tools in organic synthesis for the creation of complex and biologically active molecules. The Knoevenagel condensation and proline-catalyzed asymmetric aldol reaction are just two examples of their broad synthetic utility. The resulting products have demonstrated significant potential in drug discovery, with activities ranging from anticancer and antidiabetic to anti-inflammatory. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the applications of these versatile building blocks in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbino.com [jbino.com]
- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Esterification of Dimethylbenzylcarbinol
Topic: Esterification Reaction Conditions for Dimethylbenzylcarbinyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DMBCA), also known as α,α-Dimethylphenethyl acetate, is a synthetic aromatic ester widely valued in the fragrance and flavor industries.[1] It possesses a complex sweet, floral-fruity aroma with notes of jasmine, rose, and pear, making it a key ingredient in many floral, chypre, and oriental fragrance compositions.[1][2] The primary route for its synthesis is the esterification of Dimethylbenzylcarbinol. This document outlines various reaction conditions and provides detailed protocols for this conversion, offering researchers a comparative guide to select the most suitable method for their application.
The overall reaction scheme is as follows:

Figure 1. General reaction for the synthesis of this compound from Dimethylbenzylcarbinol.
Summary of Reaction Conditions
Several methods have been established for the synthesis of this compound. The choice of acetylating agent, catalyst, and solvent system significantly impacts reaction efficiency, yield, and purity. The following table summarizes key quantitative data and conditions from prominent methods.
| Method | Acetylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Key Features & Remarks |
| 1. Acid-Catalyzed (Fischer) Esterification | Acetic Acid | Strong concentrated acid (e.g., H₂SO₄)[3] | Excess Acetic Acid or a non-polar solvent | Reflux | Several hours | A classic, cost-effective method. Reaction is equilibrium-driven; may require removal of water to achieve high conversion. |
| 2. Acetylation with Acetic Anhydride | Acetic Anhydride | None required, or 4-DMAP for accelerated reaction[4] | Neat or inert solvent (e.g., Toluene, Dichloromethane) | Room temp. to moderate heat (50-70 °C) | 1-3 hours | An efficient and widely used industrial process.[1][5] The reaction is generally irreversible and proceeds to high completion. |
| 3. Enzymatic Transesterification | Vinyl Acetate | Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)[6][7] | Solvent-free or organic solvent (e.g., Hexane) | Mild (e.g., 40-60 °C) | 10 min to 24 hours | A "green chemistry" approach with high selectivity and mild conditions, producing minimal byproducts.[6][7] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for DMBCA synthesis.
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification with Acetic Acid
This protocol is a standard Fischer esterification procedure adapted for this compound synthesis.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Dimethylbenzylcarbinol (1.0 eq.), glacial acetic acid (3.0-5.0 eq., serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes several hours to reach equilibrium.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation to yield pure this compound.
Protocol 2: Acetylation with Acetic Anhydride
This method provides a more efficient and irreversible pathway to the desired ester.[1]
-
Reagent Setup: To a stirred solution of Dimethylbenzylcarbinol (1.0 eq.) in an inert solvent like toluene or dichloromethane in a round-bottom flask, slowly add acetic anhydride (1.2-1.5 eq.) at room temperature. The reaction can be performed neat if desired. For a catalyzed reaction, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added prior to the anhydride.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-70 °C for 1-3 hours.[5] Monitor the reaction for the disappearance of the starting alcohol by TLC or GC.
-
Work-up: After cooling, quench the reaction by the slow addition of water or a saturated solution of NaHCO₃ to hydrolyze the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting crude product is often of high purity but can be further purified by flash column chromatography on silica gel or vacuum distillation.
Protocol 3: Lipase-Catalyzed Transesterification
This protocol is based on green chemistry principles, utilizing an enzymatic catalyst for high selectivity under mild conditions.[6][7]
-
Reagent Setup: In a screw-cap vial or flask, combine Dimethylbenzylcarbinol (1.0 eq.), vinyl acetate (2.0-3.0 eq., as the acyl donor), and an immobilized lipase such as Novozym 435 (typically 10-20% by weight of the alcohol). The reaction can be run solvent-free or in a non-polar organic solvent like hexane.[7]
-
Reaction: Place the vessel in an orbital shaker incubator set to a mild temperature (e.g., 40-60 °C) and agitate for the required duration (which can range from a few hours to 24 hours).[6] Monitor the conversion by GC analysis of aliquots.
-
Catalyst Recovery: Once the desired conversion is achieved, recover the immobilized enzyme by simple filtration. The enzyme can often be washed with a solvent and reused for subsequent batches.
-
Product Isolation: Remove the excess vinyl acetate and any solvent from the filtrate under reduced pressure.
-
Purification: The resulting product is typically very clean, requiring minimal purification. If necessary, vacuum distillation can be employed to obtain highly pure this compound.
Safety and Handling
-
Dimethylbenzylcarbinol: Handle with standard laboratory safety precautions.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Reacts exothermically with water.
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents: Flammable and volatile. Work in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][8]
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. pellwall.com [pellwall.com]
- 3. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN113173850A - Method for synthesizing dimethylbenzyl ortho ester butyrate spice - Google Patents [patents.google.com]
- 6. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads [mdpi.com]
- 7. Lipase catalyzed synthesis of benzyl acetate in solvent-free medium using vinyl acetate as acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemtexusa.com [chemtexusa.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylbenzylcarbinyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethylbenzylcarbinyl acetate (DMBCA). Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially applied method for synthesizing this compound is the acetylation of Dimethylbenzylcarbinol.[1][2] This is typically achieved through an esterification reaction with acetic anhydride or acetic acid, often in the presence of an acid catalyst.[1][2] Another documented method involves the decarboxylative acetoxylation of 2,2-dimethyl-3-phenylpropanoic acid.[3] The precursor, Dimethylbenzylcarbinol, is generally prepared via a Grignard reaction between a benzylmagnesium halide (like benzylmagnesium chloride) and acetone.[1][4]
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Choice of Acetylating Agent and Catalyst: Acetic anhydride is often more reactive than acetic acid. The choice and concentration of the catalyst (e.g., a strong acid like sulfuric acid, or other catalysts) significantly impact the reaction rate and equilibrium.[2]
-
Reaction Temperature: The reaction temperature affects the rate of esterification. However, excessively high temperatures can lead to side reactions, such as the dehydration of the tertiary alcohol.
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium or completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Water Removal: In Fischer esterification (using a carboxylic acid and an alcohol), the reaction is reversible, and water is a byproduct. Removing water as it is formed, for instance, by using a Dean-Stark apparatus, can drive the equilibrium towards the product and significantly improve the yield.[5]
Q3: How can I purify the synthesized this compound?
A3: Purification of the crude product is essential to remove unreacted starting materials, catalyst, and byproducts. A common purification strategy involves the following steps:
-
Quenching the Reaction: The reaction is typically quenched by adding a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic catalyst and any unreacted acetic acid.[3][6]
-
Liquid-Liquid Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[3][6]
-
Washing: The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography or Distillation: For high purity, the crude product can be further purified by flash column chromatography on silica gel or by distillation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inadequate amount of catalyst. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Gradually increase the reaction temperature, but be mindful of potential side reactions. Consider a more active catalyst or a higher catalyst loading. |
| Reversible Reaction (Fischer Esterification): The presence of water, a byproduct of the reaction between an alcohol and a carboxylic acid, can drive the equilibrium back towards the reactants. | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of one of the reactants (usually the less expensive one) to shift the equilibrium towards the product.[5] | |
| Steric Hindrance: Dimethylbenzylcarbinol is a tertiary alcohol, which can be sterically hindered, making the acetylation reaction slower compared to primary or secondary alcohols. | Consider using a more reactive acetylating agent like acetic anhydride in combination with a catalyst known to be effective for tertiary alcohols, such as 4-(Dimethylamino)pyridine (DMAP) or certain Lewis acids. | |
| Presence of Impurities/Byproducts | Dehydration of Dimethylbenzylcarbinol: The acidic conditions and/or high temperatures can cause the dehydration of the tertiary alcohol to form alkenes (e.g., 2-methyl-3-phenyl-1-propene and 2-methyl-1-phenyl-1-propene).[7] | Use milder reaction conditions (lower temperature, less harsh acid catalyst). Consider using a non-acidic catalyst system. |
| Unreacted Starting Materials: Incomplete conversion will leave unreacted Dimethylbenzylcarbinol and/or acetic acid/anhydride in the product mixture. | Optimize reaction conditions for higher conversion (see "Low Yield" above). During workup, ensure thorough washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and with water to remove the unreacted alcohol. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Extraction: The presence of certain salts or impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
| Co-elution during Chromatography: If byproducts have similar polarities to the desired product, they may be difficult to separate by column chromatography. | Optimize the solvent system for chromatography by trying different solvent ratios or a different combination of solvents. |
Data on Yield Improvement Strategies
The following table summarizes findings from various studies on esterification reactions, which can provide insights into optimizing the synthesis of this compound.
| Catalyst/Method | Reactants | Key Conditions | Yield/Conversion | Reference/Notes |
| Iodine | 2,2-DIMETHYL-3-PHENYLPROPANOIC ACID, PhI(OAc)2 | Dichloromethane, Acetic Acid, 20°C, 6h | 65% | Specific for DMBCA synthesis via decarboxylative acetoxylation.[3] |
| Sulfated Fe-MCM-48 | Benzyl alcohol, Acetic acid | 60°C, 6h, solvent-free | 98.9% selectivity for benzyl acetate | Demonstrates the high efficiency of solid acid catalysts in a related synthesis.[8] |
| [EMIM][HSO4] (Ionic Liquid) | Acetic acid, Benzyl alcohol | 110°C, 4h | 90.34% conversion | Highlights the potential of ionic liquids as reusable and effective catalysts for esterification.[9] |
| Sulfuric Acid | Carboxylic acid, Alcohol | Reflux | 25-35% (in a specific user case) | Represents a common outcome for standard Fischer esterification without optimization.[6] |
Experimental Protocols
Synthesis of Dimethylbenzylcarbinol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol.
Materials:
-
Benzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Dissolve benzyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Dimethylbenzylcarbinol, which can be purified by distillation.
Synthesis of this compound by Acetylation
This protocol details the esterification of Dimethylbenzylcarbinol.
Materials:
-
Dimethylbenzylcarbinol
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid) or DMAP
-
Dichloromethane (if needed as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Dimethylbenzylcarbinol in a suitable solvent like dichloromethane (optional, the reaction can sometimes be run neat).
-
Add acetic anhydride (typically 1.1 to 1.5 equivalents).
-
Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of DMAP). If using pyridine as a catalyst and base, it can be used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture and slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in DMBCA synthesis.
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. EP0044514A1 - Process for the production of dimethylbenzyl-carbinol and dimethylbenzyl carbinyl formate - Google Patents [patents.google.com]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α,α-Dimethylphenethyl Acetate
Welcome to the technical support center for the purification of α,α-Dimethylphenethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this tertiary ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of α,α-Dimethylphenethyl acetate?
A1: The most common impurities include unreacted starting materials such as α,α-dimethylphenethyl alcohol and acetic acid (or its anhydride). Byproducts from the synthesis, such as dehydration products of the tertiary alcohol (e.g., α-methylstyrene), and residual acid or base catalysts are also frequently observed. If a strong acid catalyst like sulfuric acid is used, alkyl hydrogen sulfates can also be present as impurities.
Q2: What are the key stability concerns for α,α-Dimethylphenethyl acetate during purification?
A2: As a tertiary ester, α,α-Dimethylphenethyl acetate is susceptible to both acid and base-catalyzed hydrolysis, which can revert it to the starting alcohol and acetic acid.[1][2][3][4] It is also prone to elimination reactions under harsh acidic or basic conditions, or at high temperatures, which can lead to the formation of olefinic byproducts.[5] The material is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
Q3: What is the recommended storage procedure for purified α,α-Dimethylphenethyl acetate?
A3: Purified α,α-Dimethylphenethyl acetate should be stored in a tightly closed container in a cool, dry place, and protected from light. For long-term storage (over 24 months), it is advisable to re-check the quality before use.[7] It is also noted that this product can attack epoxy-coated drums, so alternative storage containers should be considered.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Co-distillation with impurities having similar boiling points. | - Ensure efficient fractional distillation with a column of appropriate length and packing. - Perform a pre-distillation wash to remove acidic or basic impurities. - Consider vacuum distillation to lower the boiling point and minimize thermal decomposition.[8] |
| Product Degradation (Discoloration, Off-Odor) | - Thermal decomposition at high distillation temperatures. - Presence of residual acid or base catalyst. | - Use vacuum distillation to reduce the required temperature. - Thoroughly neutralize the crude product before distillation using a mild base like sodium bicarbonate solution.[9] |
| Formation of Olefinic Impurities | Elimination reaction of the tertiary ester, promoted by heat or residual acid/base. | - Maintain neutral pH during workup. - Use the lowest possible temperature for distillation (vacuum distillation is highly recommended). - Avoid prolonged heating. |
| Poor Separation in Liquid-Liquid Extraction | - Emulsion formation. - Incorrect pH of the aqueous phase. | - Add brine (saturated NaCl solution) to break up emulsions. - Adjust the pH of the aqueous wash to ensure acidic impurities are deprotonated (using a mild base) for efficient removal.[10] |
| Residual Acetic Acid in Final Product | Incomplete neutralization during the washing step. | - Increase the volume or concentration of the sodium bicarbonate wash. - Perform multiple washes and check the pH of the final aqueous wash to ensure it is neutral or slightly basic. |
| Low Overall Yield | - Hydrolysis of the ester during workup. - Loss of product during aqueous washes. | - Use mild basic conditions (e.g., saturated sodium bicarbonate) for neutralization to minimize base-catalyzed hydrolysis.[9] - Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent to recover dissolved product. |
Experimental Protocols
Protocol 1: General Purification via Liquid-Liquid Extraction and Distillation
This protocol outlines a standard procedure for the purification of α,α-Dimethylphenethyl acetate after a typical esterification reaction.
-
Neutralization and Washing:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes any remaining acid catalyst and unreacted carboxylic acid.[9]
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in drying the organic layer.
-
-
Separate the organic layer.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Purification by Vacuum Distillation:
-
Set up a vacuum distillation apparatus. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.[8]
-
The boiling point of α,α-Dimethylphenethyl acetate is approximately 250 °C at atmospheric pressure.[11] Under vacuum, the boiling point will be significantly lower.
-
Collect the fraction corresponding to pure α,α-Dimethylphenethyl acetate.
-
Data Presentation
Table 1: Physical and Chemical Properties of α,α-Dimethylphenethyl Acetate
| Property | Value | Reference(s) |
| CAS Number | 151-05-3 | [6][7] |
| Molecular Formula | C₁₂H₁₆O₂ | [6][7] |
| Molecular Weight | 192.25 g/mol | [11] |
| Appearance | Colorless liquid / Crystalline solid | [7] |
| Boiling Point | ~250 °C (at 1013 hPa) | [6][11] |
| Melting Point | 28-30 °C | [7] |
| Density | ~0.998 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water, soluble in ethanol | [7] |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of α,α-Dimethylphenethyl acetate.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for addressing low purity of the final product.
References
- 1. scite.ai [scite.ai]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. ventos.com [ventos.com]
- 8. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Technical Support Center: Synthesis of Dimethylbenzylcarbinol
Welcome to the technical support center for the synthesis of dimethylbenzylcarbinol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of dimethylbenzylcarbinol via the Grignard reaction of benzylmagnesium chloride and acetone.
Issue 1: Low Yield of Dimethylbenzylcarbinol and Presence of a High-Boiling Point Impurity
Q1: My reaction has a low yield of the desired tertiary alcohol, and I've isolated a significant amount of a nonpolar, high-boiling point byproduct. What is this side product and how can I prevent its formation?
A: The most likely culprit is a Wurtz coupling side product, 1,2-diphenylethane. This occurs when the newly formed benzylmagnesium chloride reacts with unreacted benzyl chloride in the reaction mixture.
Troubleshooting Guide:
-
Slow Addition of Benzyl Chloride: Add the benzyl chloride solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a high local concentration of the halide.
-
Solvent Choice: The choice of solvent is critical. Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) are generally superior to tetrahydrofuran (THF) for benzyl Grignard reactions as they are less prone to promoting Wurtz coupling.[1]
-
Temperature Control: Maintain a steady, moderate reaction temperature. The Grignard formation is exothermic, and excessive heat can accelerate the Wurtz coupling reaction.
-
Magnesium Quality and Activation: Use high-quality magnesium turnings with a large surface area. Activating the magnesium with a small crystal of iodine before adding the benzyl chloride can ensure the Grignard reaction starts promptly, minimizing the time unreacted benzyl chloride is present.
Data Presentation: Solvent Effects on Wurtz Coupling
| Solvent | Product to Wurtz Coupling Byproduct Ratio | Isolated Yield of Grignard Product |
| Diethyl Ether (Et₂O) | 90 : 10 | 94% |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | 90% |
| Tetrahydrofuran (THF) | 30 : 70 | 27% |
Data adapted from a comparative study on benzyl Grignard reactions.[1]
Logical Relationship: Minimizing Wurtz Coupling
References
Technical Support Center: Optimizing Catalyst Concentration for DMBCA Esterification
Welcome to the technical support center for the esterification of 2,5-dimethoxy-4-bromophenylacetic acid (DMBCA). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your catalyst concentration and achieve successful esterification of DMBCA and related substituted phenylacetic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of DMBCA and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The acid catalyst may be old or hydrated. For Steglich esterification, the coupling agents (e.g., DCC, EDC) may have degraded. | 1a. Use fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH).1b. Use fresh coupling reagents and ensure anhydrous reaction conditions. |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction, especially with a sterically hindered substrate like DMBCA. | 2a. Incrementally increase the catalyst concentration. For acid catalysis, start with a catalytic amount and increase as needed. For Steglich esterification, ensure at least stoichiometric amounts of the coupling agent are used. | |
| 3. Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can inhibit forward reaction.[1][2] | 3a. Use a large excess of the alcohol to shift the equilibrium towards the product.[1][2]3b. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2] | |
| Formation of Side Products | 1. N-acylurea Formation (Steglich): In Steglich esterification using DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[3][4] | 1a. Ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent and minimizes this side reaction.[3][4]1b. Consider using a different coupling agent like EDC, which forms a water-soluble urea byproduct that is easier to remove during workup. |
| 2. Steric Hindrance: The substituents on the DMBCA phenyl ring may sterically hinder the approach of the alcohol, leading to slower reaction rates and potentially favoring side reactions.[5] | 2a. For sterically hindered substrates, Steglich esterification is often a milder and more effective method than Fischer esterification.[4]2b. Increase the reaction time and/or temperature, while monitoring for degradation of starting materials or products. | |
| Difficult Product Purification | 1. Removal of Acid Catalyst: Residual strong acid catalyst can be difficult to remove and may co-distill with the product. | 1a. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, during the aqueous workup.[6] |
| 2. Dicyclohexylurea (DCU) Byproduct (Steglich): DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be challenging to remove completely.[3] | 2a. Filter the reaction mixture to remove the precipitated DCU before workup.[7]2b. Cool the reaction mixture to further precipitate the DCU before filtration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for the esterification of DMBCA?
A1: The optimal catalyst concentration can vary depending on the chosen method (e.g., Fischer vs. Steglich), the alcohol used, and the reaction scale. For Fischer esterification with catalysts like sulfuric acid or p-TsOH, a catalytic amount (typically 1-5 mol%) is a good starting point. For Steglich esterification, a stoichiometric amount of the coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP (typically 5-10 mol%) are recommended.[4] It is advisable to perform small-scale optimization experiments to determine the ideal concentration for your specific conditions.
Q2: Which esterification method is better for DMBCA, Fischer or Steglich?
A2: Due to the substituted nature of DMBCA, which can introduce steric hindrance, the Steglich esterification is often preferred.[4] It is a milder reaction that proceeds at room temperature and is less likely to cause degradation of sensitive substrates.[3] However, Fischer esterification can also be effective, especially if a large excess of a simple alcohol is used and water is removed during the reaction.[2]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try the following:
-
Increase Catalyst Concentration: As discussed above, ensuring an adequate amount of catalyst is crucial.
-
Increase Temperature: For Fischer esterification, heating the reaction to reflux is common.[1] For Steglich esterification, while often run at room temperature, gentle heating may be applied if the reaction is sluggish, but be mindful of potential side reactions.
-
Use a More Effective Catalyst: For Fischer-type reactions, solid acid catalysts like Amberlyst-15 or metal-exchanged nanoclays have shown good activity for the esterification of phenylacetic acids.[5][8]
Q4: I see a white precipitate in my Steglich esterification. What is it and how do I get rid of it?
A4: The white precipitate is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[3] It can be removed by filtration of the reaction mixture.[7] To improve precipitation, you can cool the reaction mixture in an ice bath before filtering.[7]
Data Presentation
The following tables summarize quantitative data for the esterification of phenylacetic acid, a structurally related compound to DMBCA, using different catalytic systems. This data can serve as a starting point for optimizing your DMBCA esterification.
Table 1: Effect of Catalyst Amount on Phenylacetic Acid Esterification
| Catalyst | Catalyst Amount | Reactant Ratio (Acid:Alcohol) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Al³⁺-montmorillonite | 0.25 g | 1:4 | Toluene | 6 | Reflux | Lower | [5] |
| Al³⁺-montmorillonite | 0.50 g | 1:4 | Toluene | 6 | Reflux | Increased | [5] |
| Al³⁺-montmorillonite | 0.75 g | 1:4 | Toluene | 6 | Reflux | Maximum | [5] |
| Al³⁺-montmorillonite | 1.00 g | 1:4 | Toluene | 6 | Reflux | Decreased | [5] |
Table 2: Comparison of Different Catalysts for Phenylacetic Acid Esterification
| Catalyst | Catalyst Loading | Reactant Ratio (Acid:Alcohol) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Amberlyst-15 | 10 mol% | Excess Alcohol | None | 6 | 110 | ~80 | [9] |
| H₂SO₄ | Catalytic | Excess Alcohol | None | - | - | Lower Selectivity | [8] |
| p-TsOH | Catalytic | Excess Alcohol | None | - | - | Lower Selectivity | [8] |
Experimental Protocols
Protocol 1: Fischer Esterification of DMBCA using an Acid Catalyst
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if the alcohol is not used as the solvent), dissolve DMBCA (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol can often serve as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the alcohol is a volatile solvent, remove it under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure ester.
Protocol 2: Steglich Esterification of DMBCA
This method is suitable for acid-sensitive substrates or sterically hindered alcohols.[4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DMBCA (1 equivalent), the desired alcohol (1.0-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[3]
-
Reagent Addition: Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.[7]
-
Extraction: Concentrate the filtrate. If residual DCU precipitates, it may be necessary to filter again. Dissolve the residue in an organic solvent and wash with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the pure ester.
Visualizations
Caption: Experimental workflow for Fischer esterification of DMBCA.
Caption: Simplified signaling pathway of Steglich esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Dimethylbenzylcarbinyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystallization of Dimethylbenzylcarbinyl acetate (DMBCA).
Troubleshooting Guide
Question: My this compound is not crystallizing, what should I do?
Answer:
If you are experiencing a complete failure of crystallization, several factors could be at play. Follow these steps to troubleshoot the issue:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline DMBCA, add a single, small crystal to the solution. This seed crystal will act as a template for new crystals to form.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
-
Low Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigerator. Given DMBCA's low melting point of approximately 29-30°C, refrigeration may be necessary.[2]
-
-
Re-evaluate Your Solvent System:
-
The chosen solvent may be too good a solvent for DMBCA at the cooling temperature. Refer to the solvent solubility data in Table 1.
-
Consider using a solvent system where DMBCA is soluble at elevated temperatures but has lower solubility at room temperature or below. Based on available data, ethanol, methanol, and acetone are good solvents, while it is insoluble in water.[2][3] A mixed solvent system (e.g., ethanol/water) could be effective.
-
Question: My DMBCA is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points like DMBCA.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before moving it to a colder environment like an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.
-
Use More Solvent: The concentration of your solution might be too high. Add a small amount of additional solvent to the heated solution and then allow it to cool slowly.[1]
-
Change Solvent: A different solvent or solvent pair might be necessary. Experiment with solvents that have different polarities.
Question: The yield of my crystallized DMBCA is very low. How can I improve it?
Answer:
A low yield can be frustrating. Here are some potential causes and solutions:
-
Excess Solvent: You may have used too much solvent, causing a significant portion of the DMBCA to remain in the mother liquor.[1] Before discarding the filtrate, try to recover more product by evaporating some of the solvent and cooling again.
-
Premature Filtration: Ensure that crystallization is complete before filtering. Check that no more crystals are forming in the solution.
-
Incomplete Transfer: Make sure to quantitatively transfer all the crystalline material from the flask to the filter paper. Rinsing the flask with a small amount of the cold crystallization solvent can help.
Question: The purity of my DMBCA is not high enough after crystallization. What can I do?
Answer:
If the purity is not satisfactory, a second recrystallization is often necessary.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surfaces.
-
Recrystallize: Redissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process. Ensure slow cooling to promote the formation of purer crystals.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound?
A1: The melting point of this compound is approximately 29-30°C.[2] This low melting point is a key factor to consider during crystallization.
Q2: What are some suitable solvents for crystallizing DMBCA?
A2: this compound is soluble in ethanol, methanol, acetone, and most organic solvents, but insoluble in water.[2][3] A good starting point for crystallization would be a solvent in which DMBCA is highly soluble when hot and less soluble when cold. See Table 1 for more detailed solubility data.
Q3: My DMBCA is a liquid at room temperature. Can I still crystallize it?
A3: Yes. Since its melting point is around 29-30°C, it can exist as a liquid in a warm room.[2] To crystallize it, you will likely need to cool the solution below room temperature.
Q4: How can I store crystalline this compound?
A4: Store crystalline DMBCA in a tightly sealed container in a cool, dry, and dark place.[4][5] Given its low melting point, refrigeration is recommended to maintain its crystalline form.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Methanol | 1736.87[3] |
| Chloroform | 1661.43[3] |
| Tetrahydrofuran (THF) | 1450.51[3] |
| N,N-Dimethylformamide (DMF) | 1429.95[3] |
| N,N-Dimethylacetamide (DMAc) | 1426.3[3] |
| Dichloromethane | 1255.2[3] |
| N-Methyl-2-pyrrolidone (NMP) | 1222.43[3] |
| 1,4-Dioxane | 1168.06[3] |
| Ethanol | 1146.65[3] |
| 2-Methoxyethanol | 1074.14[3] |
| Acetic Acid | 1023.28[3] |
| Cyclohexanone | 1005.02[3] |
| Acetone | 989.32[3] |
| n-Propanol | 892.4[3] |
| Isopropanol | 824.72[3] |
| n-Butanol | 794.55[3] |
| 1,2-Dichloroethane | 786.5[3] |
| Dimethyl sulfoxide (DMSO) | 775.37[3] |
| Methyl Acetate | 771.3[3] |
| n-Hexanol | 745.27[3] |
| 2-Butanone | 711.44[3] |
| Ethyl Acetate | 710.44[3] |
| Acetonitrile | 709.26[3] |
| sec-Butanol | 683.32[3] |
| Isobutanol | 668.08[3] |
| Isopentanol | 617.83[3] |
| 2-Ethoxyethanol | 600.39[3] |
| n-Pentanol | 529.62[3] |
| Ethyl Formate | 488.31[3] |
| Propylene Glycol | 454.21[3] |
| Isopropyl Acetate | 406.16[3] |
| n-Butyl Acetate | 372.82[3] |
| Toluene | 362.66[3] |
| Ethylene Glycol | 337.6[3] |
| n-Propyl Acetate | 310.19[3] |
| n-Octanol | 279.97[3] |
| Isobutyl Acetate | 237.89[3] |
| n-Hexane | 219.5[3] |
| Cyclohexane | 213.51[3] |
| Tetrachloromethane | 194.65[3] |
| n-Heptane | 88.57[3] |
| Water | 11.82[3] |
Experimental Protocols
General Recrystallization Protocol for this compound:
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific solvent system chosen.
-
Dissolution: In a suitable flask, add the crude this compound. Gradually add the chosen solvent (e.g., ethanol) while heating the mixture gently (e.g., on a hot plate or in a water bath) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for DMBCA crystallization.
References
Navigating the Nuances of Dimethylbenzylcarbinyl Acetate Stability: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and troubleshooting the stability of dimethylbenzylcarbinyl acetate across various pH conditions in experimental settings.
This technical support center provides in-depth information on the stability of this compound (DMBC-acetate), a tertiary benzylic acetate. The following question-and-answer troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address common challenges and queries encountered during laboratory work. This resource includes detailed experimental protocols for stability testing and summarizes available stability data to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is considered a relatively stable ester, particularly in neutral and alkaline conditions.[1] Its stability in alkaline environments makes it a suitable ingredient in products like soap perfumes.[1] However, like all esters, it is susceptible to hydrolysis, especially under acidic or strongly alkaline conditions, which results in the formation of dimethylbenzylcarbinol and acetic acid.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The degradation pathway is primarily through hydrolysis. The rate of hydrolysis is slowest in the neutral pH range (approximately pH 5-7) and is catalyzed by both acid (below pH 4) and base (above pH 8). This pH-rate profile typically exhibits a "V" shape, characteristic of many esters.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation products of this compound under hydrolytic conditions are α,α-dimethylphenethyl alcohol (also known as dimethylbenzylcarbinol) and acetic acid.
Q4: I am observing rapid degradation of my compound in an acidic formulation. What could be the cause and how can I mitigate it?
A4: Rapid degradation in acidic conditions is likely due to acid-catalyzed hydrolysis. The rate of this reaction is dependent on both the concentration of the acid and the temperature. To mitigate this, consider the following:
-
Buffering: If possible, adjust the pH of your formulation to be closer to the neutral range where the ester is most stable.
-
Temperature Control: Lowering the storage and processing temperature can significantly reduce the rate of hydrolysis.
-
Excipient Screening: Ensure that other excipients in your formulation are not contributing to the acidic environment or acting as catalysts.
Q5: My formulation is at a neutral pH, but I still see some degradation over time. What could be the issue?
A5: Even at neutral pH, slow hydrolysis can occur. Several factors could contribute to this:
-
Temperature: Elevated storage temperatures can accelerate hydrolysis even at neutral pH.
-
Moisture Content: The presence of water is necessary for hydrolysis. Minimizing the water content in your formulation can enhance stability.
-
Enzymatic Degradation: If your formulation contains biological components, enzymatic degradation by esterases could be a factor. Ensure the absence of such enzymatic activity.
-
Oxidative Degradation: Although hydrolysis is the primary pathway, oxidative degradation could be a minor contributor. Consider the use of antioxidants if you suspect oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly fast degradation of this compound | Acid or base contamination of the formulation. | 1. Verify the pH of your formulation. 2. Review the formulation components for any acidic or basic impurities. 3. Ensure all glassware and equipment are thoroughly cleaned and free of residues. |
| Inconsistent stability results between batches | Variations in pH, water content, or impurity profiles between batches. | 1. Implement strict pH control for each batch. 2. Monitor and control the water content of your raw materials and final formulation. 3. Analyze raw materials for impurities that could catalyze degradation. |
| Formation of unknown peaks in HPLC analysis during stability studies | Presence of secondary degradation products or interaction with other formulation components. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the unknown peaks. 3. Evaluate the compatibility of this compound with other excipients in the formulation. |
| Poor recovery of the compound from the formulation during analysis | Adsorption of the compound onto container surfaces or analytical column. | 1. Use silanized glassware to minimize adsorption. 2. Optimize the HPLC method, including the mobile phase composition and pH, to ensure complete elution from the column. |
Data Presentation: Stability of this compound
Table 1: Estimated Half-life of this compound at 25°C
| pH | Condition | Estimated Half-life (t1/2) |
| 2 | Acidic | Days to Weeks |
| 4 | Weakly Acidic | Months |
| 7 | Neutral | Years |
| 10 | Alkaline | Days to Weeks |
| 12 | Strongly Alkaline | Hours to Days |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations for Maximizing Stability |
| pH | Most stable at neutral pH (5-7). Degradation increases in acidic and alkaline conditions. | Maintain formulation pH as close to neutral as possible. |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis at all pH values. | Store and process at the lowest practical temperature. |
| Water Content | Higher water content leads to faster hydrolysis. | Minimize water content in non-aqueous formulations. |
| Buffers | Can catalyze hydrolysis (general acid-base catalysis). | Select buffers that do not participate in the hydrolysis reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Repeat with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Repeat with 1 N NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at 0, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (1 mg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Mandatory Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Workflow for forced degradation study of this compound.
References
Technical Support Center: Purification of Crude Dimethylbenzylcarbinyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dimethylbenzylcarbinyl acetate (DMBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude DMBA largely depend on the synthetic route employed.
-
From Acetylation of Dimethylbenzyl Carbinol: The most common impurities are unreacted starting materials such as dimethylbenzyl carbinol and acetic acid or acetic anhydride.[1][2] Residual acid catalyst, if used, may also be present.
-
From Grignard Reaction followed by Acetylation: In addition to the impurities from the acetylation step, byproducts from the Grignard reaction involving benzyl chloride and acetone may be present.[2]
Q2: What are the recommended methods for purifying crude DMBA?
A2: The two primary methods for purifying DMBA are fractional distillation and flash column chromatography. The choice between them depends on the nature of the impurities and the desired purity level.
Q3: How can I assess the purity of my DMBA sample?
A3: Purity can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These methods can help identify and quantify the main product and any residual impurities.
Q4: What are the key physical properties of this compound?
A4: DMBA is a colorless liquid with a floral and fruity odor.[5][6] Key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | ~250 °C |
| Density (at 25 °C) | ~0.998 g/mL |
| Refractive Index (nD20) | 1.490 - 1.495 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |
(Data sourced from multiple references)
Troubleshooting Guides
Fractional Distillation
Issue 1: The crude DMBA is not distilling at the expected boiling point.
-
Possible Cause: Presence of volatile impurities or azeotrope formation.
-
Troubleshooting Steps:
-
Pre-treatment: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities like acetic acid. This is a standard workup step in ester synthesis.[7] Follow this with a water wash and drying over an anhydrous salt (e.g., sodium sulfate).
-
Fractional Distillation Setup: Ensure you are using a fractionating column with sufficient theoretical plates to separate components with close boiling points.[8]
-
Monitor Temperature: Carefully monitor the temperature at the collection head. Collect different fractions as the temperature changes and analyze each fraction for purity.[9][10]
-
Issue 2: The product is darkening or decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, or acidic impurities are catalyzing decomposition.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Neutralize Crude Product: As mentioned above, ensure all acidic impurities are removed through a bicarbonate wash before distillation.
-
Flash Column Chromatography
Issue 1: Poor separation of DMBA from a closely eluting impurity.
-
Possible Cause: The solvent system (mobile phase) is not optimal for separating the compounds on the silica gel (stationary phase).
-
Troubleshooting Steps:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A common system for DMBA is a mixture of hexane and ethyl acetate.[7][11] Adjust the ratio to achieve better separation (a lower Rf value difference between the product and impurity).
-
Gradient Elution: Consider using a gradient elution where the polarity of the solvent is gradually increased during the chromatography. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.[11]
-
Issue 2: The product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the solvent system is too high or too low.
-
Troubleshooting Steps:
-
Eluting Too Quickly (High Rf): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Eluting Too Slowly (Low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a general procedure for the purification of a reaction product.[7]
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel as a slurry in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude DMBA in a minimal amount of the chromatography solvent or a suitable volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the solvent system to elute the DMBA.
-
-
Product Isolation:
-
Combine the pure fractions containing DMBA.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Fractional Distillation
This is a general procedure that can be adapted for DMBA.
-
Apparatus Setup:
-
Distillation:
-
Place the crude DMBA and a few boiling chips in the distilling flask.
-
Heat the flask gently.
-
Observe the temperature and collect the fraction that distills at the boiling point of DMBA (approx. 250 °C at atmospheric pressure, lower under vacuum).
-
Discard any initial fractions that distill at a lower temperature.
-
-
Purity Check:
-
Analyze the collected fraction for purity using GC-MS or NMR.
-
Logical Workflow for DMBA Purification
Caption: Logical workflow for the purification and troubleshooting of crude this compound.
References
- 1. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (151-05-3) 1H NMR [m.chemicalbook.com]
- 5. DIMETHYL BENZYL CARBINYL ACETATE [ventos.com]
- 6. fraterworks.com [fraterworks.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Distillation of 3,5-Dimethoxy-4-hydroxycinnamic Acid (DMBCA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the decomposition of 3,5-Dimethoxy-4-hydroxycinnamic acid (DMBCA), also known as Sinapinic Acid, during distillation.
Troubleshooting Guide: Minimizing DMBCA Decomposition
This guide addresses common issues encountered during the distillation of DMBCA, focusing on preventing thermal degradation.
Issue 1: Product Discoloration (Yellowing or Browning) During Distillation
-
Question: My DMBCA sample is turning yellow or brown during distillation. What is causing this, and how can I prevent it?
-
Answer: Discoloration is a primary indicator of thermal decomposition and oxidation of phenolic compounds like DMBCA. The elevated temperatures required for atmospheric distillation can cause the compound to degrade.
Solutions:
-
Vacuum Distillation: This is the most critical step to prevent decomposition. By reducing the pressure, the boiling point of DMBCA is significantly lowered, allowing for distillation at a much lower and safer temperature.[1]
-
Inert Atmosphere: Ensure the distillation apparatus is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating to minimize oxidation.
-
Use of Stabilizers: The addition of a small amount of a stabilizer, such as phosphoric acid, has been shown to be effective in inhibiting color changes in phenols during storage and heating.[2] It is recommended to add the stabilizer to the DMBCA sample before starting the distillation.
-
Issue 2: Low Yield of Distilled DMBCA
-
Question: I am experiencing a low yield of purified DMBCA after distillation. What are the potential causes and solutions?
-
Answer: Low yields can result from decomposition, incomplete distillation, or mechanical losses.
Solutions:
-
Optimize Distillation Parameters: Carefully control the temperature and pressure. A pressure that is too low may require very low temperatures, potentially slowing down the distillation, while a pressure that is too high will necessitate higher temperatures, increasing the risk of decomposition.
-
Efficient Heat Transfer: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. This prevents localized overheating which can lead to charring and decomposition.
-
Proper Apparatus Setup: Ensure all joints in the distillation apparatus are properly sealed to maintain a consistent vacuum. Leaks can lead to an increase in the boiling point and potential oxidation. A short-path distillation apparatus is often recommended for small-scale purifications to minimize product loss on the glass surfaces.
-
Issue 3: Impurities in the Distilled DMBCA
-
Question: My distilled DMBCA is not pure, and I suspect the presence of byproducts. How can I improve the purity?
-
Answer: Impurities can arise from the decomposition of DMBCA or from co-distillation of contaminants with similar boiling points.
Solutions:
-
Fractional Distillation Under Vacuum: If impurities have boiling points close to that of DMBCA, a fractional distillation setup with a packed column under vacuum may be necessary to achieve better separation.
-
Pre-distillation Purification: If the starting material contains significant impurities, consider a preliminary purification step, such as recrystallization, before proceeding with distillation.
-
Monitor the Distillation: Collect different fractions during the distillation process and analyze their purity (e.g., by TLC or HPLC). This will help to isolate the purest fraction of DMBCA.
-
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for DMBCA? A1: DMBCA is a phenolic compound with a high boiling point at atmospheric pressure. Phenolic compounds are often susceptible to thermal decomposition at elevated temperatures.[1] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thereby minimizing the risk of thermal degradation.[1]
Q2: What are the ideal temperature and pressure settings for DMBCA distillation? A2: The optimal temperature and pressure for DMBCA distillation are interdependent. Lowering the pressure will decrease the boiling temperature.[3] While specific experimental data for DMBCA is not readily available in the literature, a general approach is to reduce the pressure as low as is practical with the available equipment (e.g., 1-10 mmHg) and then slowly heat the sample until distillation begins. It is crucial to keep the temperature below the decomposition point of the compound.
Q3: How can I determine the decomposition temperature of my DMBCA sample? A3: The most accurate way to determine the decomposition temperature of your specific DMBCA sample is to perform a Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature and can pinpoint the onset of decomposition. This information is invaluable for setting the maximum safe temperature for your distillation.
Q4: Can I use a stabilizer other than phosphoric acid? A4: While phosphoric acid is a commonly cited stabilizer for phenols, other antioxidants could potentially be used.[2] However, their effectiveness and potential for co-distillation or reaction with DMBCA would need to be evaluated. It is recommended to start with a known stabilizer like phosphoric acid at a low concentration (e.g., 0.01-0.1% by weight).[2]
Q5: What are the signs of DMBCA decomposition during distillation? A5: The primary visual sign of decomposition is a change in color of the material in the distillation pot from a pale yellow or white solid/liquid to a darker yellow, brown, or even black tarry substance. You may also observe an increase in pressure if gaseous decomposition products are being formed.
Data Presentation
The following table provides hypothetical data to illustrate the impact of distillation conditions on the purity and yield of DMBCA. It is essential to determine the optimal conditions for your specific experimental setup.
| Distillation Method | Pressure (mmHg) | Max Pot Temperature (°C) | Stabilizer (Phosphoric Acid, w/w) | Purity (by HPLC) (%) | Yield (%) | Observations |
| Atmospheric | 760 | > 250 | None | < 50 | < 20 | Significant darkening, charring |
| Vacuum | 10 | 180-200 | None | 95 | 75 | Slight yellowing |
| Vacuum | 1 | 150-170 | None | 98 | 85 | Pale yellow distillate |
| Vacuum | 1 | 150-170 | 0.05% | > 99 | 90 | Colorless to pale yellow distillate |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of DMBCA
This protocol outlines the procedure to determine the thermal stability of DMBCA.
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DMBCA into a clean TGA pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass loss (%) as a function of temperature. The onset temperature of the major mass loss step indicates the beginning of decomposition.
Protocol 2: Vacuum Distillation of DMBCA
This protocol provides a general procedure for the vacuum distillation of DMBCA.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size for the amount of DMBCA to be distilled.
-
Place a magnetic stir bar in the distillation flask.
-
Apply a thin layer of vacuum grease to all ground glass joints.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Place a thermometer in the distillation head with the bulb positioned correctly to measure the vapor temperature.
-
-
Sample Preparation:
-
Place the crude DMBCA in the distillation flask.
-
(Optional) Add a stabilizer, such as phosphoric acid (0.01-0.1% by weight).
-
-
Distillation Procedure:
-
Turn on the stirrer.
-
Slowly evacuate the system using the vacuum pump.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Gradually increase the temperature until the DMBCA begins to distill.
-
Record the temperature at which the DMBCA distills and the pressure of the system.
-
Collect the distilled DMBCA in a pre-weighed receiving flask.
-
Do not distill to dryness; leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and determine the yield and purity of the distilled DMBCA.
-
Mandatory Visualization
Caption: Workflow for minimizing DMBCA decomposition during distillation.
Caption: Troubleshooting logic for common issues in DMBCA distillation.
References
Technical Support Center: Dimethylbenzylcarbinyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Dimethylbenzylcarbinyl acetate (DMBCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound (DMBCA)?
A1: The most common industrial synthesis route for DMBCA involves a two-step process:
-
Grignard Reaction: The formation of dimethylbenzylcarbinol through the Grignard addition of benzylmagnesium chloride (prepared from benzyl chloride and magnesium) to acetone.[1]
-
Esterification (Acetylation): The subsequent acetylation of the intermediate, dimethylbenzylcarbinol, using an acetylating agent like acetic anhydride or acetic acid to yield DMBCA.[1][2]
An alternative, though less common, route is the direct esterification of commercially available dimethylbenzylcarbinol with acetic acid, typically catalyzed by a strong acid like sulfuric acid.[2]
Q2: What are the main safety concerns when scaling up the Grignard reaction for the DMBCA precursor?
A2: The Grignard reaction is highly exothermic and presents significant safety hazards, particularly at a large scale. Key concerns include:
-
Runaway Reactions: The reaction can generate a large amount of heat, potentially leading to a dangerous increase in temperature and pressure if not properly controlled.
-
Handling of Magnesium: Magnesium turnings can be pyrophoric, and their handling requires specific safety precautions.
-
Flammable Solvents: The use of anhydrous ethers like diethyl ether or tetrahydrofuran (THF) as solvents poses a fire and explosion risk.
-
Moisture Sensitivity: Grignard reagents react vigorously with water, which can quench the reaction and also create safety hazards. Therefore, strictly anhydrous (dry) conditions are essential.
Q3: Why is the acetylation of a tertiary alcohol like dimethylbenzylcarbinol challenging?
A3: Acetylating tertiary alcohols can be difficult due to steric hindrance around the hydroxyl group. This can lead to slow reaction rates and the potential for side reactions, such as dehydration of the alcohol to form alkenes, especially under harsh acidic conditions. Specialized catalysts or milder reaction conditions may be necessary to achieve high yields.
Q4: What are common impurities in crude DMBCA and how are they removed?
A4: Common impurities can include:
-
Unreacted dimethylbenzylcarbinol
-
Unreacted acetic acid or acetic anhydride
-
Byproducts from the Grignard reaction
-
Dehydration products (alkenes) from the acetylation step
-
Residual acid catalyst
Purification typically involves:
-
Neutralization: Washing the crude product with a weak base, such as a sodium bicarbonate solution, to remove acidic components.[3]
-
Washing: A water or brine wash to remove water-soluble impurities and salts.[3]
-
Drying: Using a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Distillation: Fractional distillation under reduced pressure to isolate the pure DMBCA from less volatile impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction Step
Symptoms:
-
Lower than expected yield of dimethylbenzylcarbinol.
-
Presence of significant amounts of unreacted starting materials.
-
Formation of biphenyl or other coupling byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen, argon). Use anhydrous solvents and ensure starting materials are dry. |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow Reaction Initiation | Gently warm the reaction mixture to initiate. If it still doesn't start, add a small amount of pre-formed Grignard reagent. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of reactants. A slight excess of magnesium is often used. |
| Inefficient Mixing | Ensure adequate agitation, especially at a larger scale, to maintain a good reaction rate and prevent localized overheating. |
Issue 2: Poor Conversion During Acetylation
Symptoms:
-
Low yield of DMBCA.
-
High levels of unreacted dimethylbenzylcarbinol in the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reversible Reaction Equilibrium | To shift the equilibrium towards the product, use an excess of the acetylating agent (e.g., acetic anhydride) or remove water as it forms (if using acetic acid). |
| Insufficient Catalyst | Ensure the correct loading of the acid catalyst. For tertiary alcohols, consider using a more effective catalyst like 4-(dimethylamino)pyridine (DMAP) in combination with acetic anhydride for milder conditions. |
| Steric Hindrance | Increase the reaction temperature moderately, but monitor for dehydration byproducts. Alternatively, use a more reactive acylating agent. |
| Suboptimal Temperature | If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition or side reactions. |
Issue 3: Formation of Impurities During Acetylation
Symptoms:
-
Presence of a significant amount of alkene byproduct detected by GC-MS.
-
Discoloration of the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Dehydration of Tertiary Alcohol | Avoid strong, non-selective acid catalysts and high temperatures. Use milder conditions, for example, acetic anhydride with a catalytic amount of a Lewis acid or DMAP. |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere if there is a risk of oxidation. Monitor the reaction progress to avoid prolonged reaction times that can lead to byproduct formation. |
Issue 4: Difficulties During Product Purification
Symptoms:
-
Formation of a stable emulsion during aqueous workup.
-
Incomplete separation of organic and aqueous layers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Surfactant-like Impurities | The presence of unreacted starting materials or salts can promote emulsion formation. |
| Vigorous Shaking | During extraction, gently invert the separatory funnel rather than shaking it vigorously. |
| Breaking Emulsions | Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. Allow the mixture to stand for a longer period. In some cases, filtration through a pad of celite can be effective. |
Experimental Protocols
Protocol 1: Synthesis of Dimethylbenzylcarbinol via Grignard Reaction (Lab Scale)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, add a solution of benzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gently warm the flask.
-
Addition: Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition of Acetone: Cool the reaction mixture in an ice bath. Add a solution of acetone (1.1 equivalents) in anhydrous THF dropwise, controlling the rate to manage the exothermic reaction.
-
Quenching: After the addition of acetone is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethylbenzylcarbinol.
Protocol 2: Acetylation of Dimethylbenzylcarbinol (Lab Scale)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crude dimethylbenzylcarbinol (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Addition of Reagents: Add acetic anhydride (1.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude DMBCA by vacuum distillation.
Visualizations
Caption: Experimental workflow for the two-step synthesis of DMBCA.
Caption: Troubleshooting logic for low yield in DMBCA synthesis.
References
Navigating Market Fluctuations: A Technical Guide to Managing Raw Material Costs in DMBCA Synthesis
Technical Support Center
For researchers, scientists, and professionals in drug development, managing the costs associated with the synthesis of 3,5-Dimethoxy-4-hydroxycinnamic acid (DMBCA), also known as Sinapic Acid, is a critical aspect of project viability. The price of raw materials can be highly volatile, impacting budget allocation and the overall cost-effectiveness of research and development. This guide provides practical troubleshooting advice and frequently asked questions to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of price volatility for raw materials in DMBCA synthesis?
A1: The price fluctuations of raw materials for DMBCA synthesis are influenced by several factors. Geopolitical events can disrupt the supply chains of key starting materials and intermediates.[1][2] Market demand, particularly in the pharmaceutical and fragrance industries, also plays a significant role.[3][4] Furthermore, changes in currency exchange rates can affect the cost of imported chemical precursors.[1]
Q2: How can I proactively mitigate the impact of raw material price volatility on my research budget?
A2: Proactive budget management is essential. It is advisable to allocate a portion of your budget specifically for potential increases in raw material costs.[5] Establishing long-term agreements with suppliers can also help to secure stable pricing over the duration of a project.[1] Additionally, building a resilient supply chain by diversifying your supplier base can reduce the impact of price fluctuations from a single source.[1][6]
Q3: Are there any alternative, more cost-effective starting materials for DMBCA synthesis?
A3: Research into alternative synthetic routes using more abundant and less price-volatile starting materials is an ongoing area of interest in fine chemical synthesis.[7] While traditional syntheses may rely on specific benzaldehyde derivatives, exploring enzymatic methods or pathways starting from different precursors, such as ferulic acid, could offer more cost-effective options.[8]
Troubleshooting Guide
Issue: A key starting material for my DMBCA synthesis has suddenly increased in price, jeopardizing my project budget.
| Potential Solution | Description | Considerations |
| Supplier Diversification | Source the material from multiple suppliers to find more competitive pricing.[1][5] | Ensure that the quality and purity of the material from alternative suppliers meet your experimental standards. |
| Inventory Optimization | If a price drop is anticipated, adjust your purchasing schedule. Conversely, if prices are expected to rise, procuring a larger quantity upfront might be beneficial, though this requires careful consideration of storage costs and material stability.[6] | This strategy depends on accurate market forecasting and available storage capacity. |
| Process Optimization | Improve the yield and efficiency of your synthesis to reduce the amount of raw material needed per gram of DMBCA.[9][10] | This may require initial investment in time and resources for reaction optimization. |
| Alternative Synthesis Route | Investigate and validate alternative synthetic pathways that utilize more cost-stable raw materials. | This is a more long-term solution that requires significant research and development effort. |
Experimental Protocols
Protocol 1: Cost-Effective DMBCA Synthesis via a Modified Perkin Reaction
This protocol focuses on maximizing yield to reduce the overall cost per gram of the final product.
Materials:
-
Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
Combine syringaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion and avoid unnecessary energy expenditure.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to precipitate the crude DMBCA.
-
Filter the crude product and wash it thoroughly with cold water.
-
Purify the crude DMBCA by recrystallization from a minimal amount of hot ethanol to maximize recovery.
-
Dry the purified crystals under vacuum.
To improve cost-effectiveness:
-
Optimize the molar ratios of the reactants to ensure the complete consumption of the limiting reagent.[9]
-
Recycle the ethanol solvent from the recrystallization process where possible.
Strategic Workflow for Managing Raw Material Price Volatility
The following diagram illustrates a logical workflow for researchers to manage the challenges of volatile raw material prices during chemical synthesis projects.
Caption: Workflow for managing raw material price volatility in synthesis.
References
- 1. paramountglobal.com [paramountglobal.com]
- 2. expresspharma.in [expresspharma.in]
- 3. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. pellwall.com [pellwall.com]
- 5. How To Manage Fluctuating Raw Material Prices - Tradogram [tradogram.com]
- 6. How to Address Raw Materials Price Volatility | NetSuite [netsuite.com]
- 7. openaccessgovernment.org [openaccessgovernment.org]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
Technical Support Center: Addressing Skin Irritation Potential in DMBCA Formulations
Compound of Interest: DMBCA (3,3-Dimethyl-5-bromo-7-cyano-2-indolinone)
This technical support center is designed for researchers, scientists, and drug development professionals working with topical formulations of DMBCA. It provides direct, question-and-answer-based troubleshooting guides and FAQs to address potential skin irritation during experimental research.
Troubleshooting Guide: Formulation-Related Skin Irritation
Unexpected skin irritation in your DMBCA formulations can pose significant challenges. The following guide outlines common issues, their potential causes, and recommended solutions to direct your experimental troubleshooting.
| Problem | Potential Causes | Recommended Solutions & Quantitative Parameters |
| Unexpected Skin Irritation in In Vitro Models (e.g., Reconstructed Human Epidermis - RhE) | - High DMBCA Concentration: The API itself may have inherent irritancy potential. - Suboptimal Formulation pH: A pH outside the skin's natural range of 4.5-5.5 can compromise the stratum corneum. - Irritating Excipients: Preservatives, surfactants, or penetration enhancers can induce an irritant response.[1] - Component Interactions: Ingredients may interact to form an irritating mixture.[2] | - Concentration Optimization: Conduct a dose-response study to find the maximum non-irritating concentration of DMBCA. - pH Adjustment: Buffer the formulation to a skin-friendly pH range (4.5-5.5). - Excipient Evaluation: Test the irritation potential of the base vehicle without DMBCA. Substitute known irritant excipients with lower-irritancy alternatives. - Incorporate Anti-Irritants: Consider adding soothing agents like emollients or humectants. |
| Phase Separation or Formulation Instability | - Poor Solubility: DMBCA is insoluble in water, which can lead to precipitation or non-homogeneity. - Inadequate Emulsification: Incorrect type or ratio of emulsifiers and stabilizers. - Manufacturing Process Issues: Improper mixing speeds, temperatures, or heating/cooling rates can destabilize the formulation.[3] | - Solubility Enhancement: Use co-solvents (e.g., ethanol, propylene glycol) or create a lipid-based formulation.[4][5] - Emulsifier Adjustment: Optimize the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. - Process Optimization: Tightly control critical process parameters like temperature, mixing shear, and homogenization time.[3] |
| Altered Appearance (e.g., color change, crystallization) | - Chemical Degradation: DMBCA or other ingredients may be unstable in the formulation. - Precipitation: Changes in temperature or solvent evaporation can cause the API to crystallize out of the solution.[3] - Oxidation: Ingredients may be sensitive to air or light. | - Stability Studies: Conduct stability testing under various temperature and light conditions. - Incorporate Antioxidants: Add suitable antioxidants (e.g., tocopherol, BHT) to the formulation. - Packaging: Use opaque, airtight containers for storage. |
| Inconsistent Results in Irritation Assays | - Lack of Homogeneity: Uneven distribution of DMBCA within the formulation.[6] - Variable Application Volume: Inconsistent dosing onto the test system (e.g., RhE tissue). - Assay Variability: Inherent biological or technical variability in the test system. | - Ensure Homogeneity: Verify batch-to-batch consistency and ensure proper mixing before each application. - Standardize Dosing: Use positive displacement pipettes for accurate application of viscous formulations. - Include Controls: Always run concurrent negative (vehicle) and positive (e.g., 5% SDS) controls to validate each experiment. |
Frequently Asked Questions (FAQs)
Q1: My DMBCA formulation is showing irritation in an in vitro RhE model. What is my first troubleshooting step?
Your first step is to differentiate between irritation caused by the DMBCA itself and irritation caused by the formulation vehicle. To do this, test the vehicle alone (without DMBCA) in the same in vitro model. If the vehicle control shows no irritation, the DMBCA concentration is likely the cause. If the vehicle is irritating, you must reformulate it by adjusting the pH or substituting excipients.
Q2: How can I proactively formulate to minimize the skin irritation potential of DMBCA?
To minimize irritation, consider the following from the start:
-
Concentration: Use the lowest effective concentration of DMBCA determined from dose-response studies.
-
pH: Maintain the formulation pH between 4.5 and 5.5 to support the skin's natural barrier.
-
Excipient Selection: Choose excipients with a known low irritation potential. Avoid common irritants like certain surfactants or preservatives where possible.
-
Simplicity: Keep the formulation as simple as possible to reduce the chances of component interactions.[2]
-
Delivery System: Consider advanced delivery systems, such as lipid-based carriers, which can sometimes reduce the irritation potential of active ingredients.[5]
Q3: What are the standard in vitro models for assessing the skin irritation potential of a new formulation?
The most widely accepted methods use 3D Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and SkinEthic™.[7] These tests are outlined in the OECD Test Guideline 439.[7][8] The principle is to apply the topical formulation to the tissue surface and then measure cell viability using a metabolic assay, typically the MTT assay.[9] A reduction in cell viability below 50% relative to the negative control is generally classified as irritating.[7]
Q4: What key signaling pathways are typically involved in chemical-induced skin irritation?
Chemical irritants can activate several pro-inflammatory signaling pathways in keratinocytes. Key pathways include Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[10][11][12] Activation of these pathways leads to the production and release of pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α, which drive the inflammatory cascade.[10][13] Studies on other indolinone derivatives have shown they can possess anti-inflammatory properties by inhibiting these very pathways.[10][11]
Q5: How should quantitative data from skin irritation studies be interpreted?
Data from in vitro RhE tests are typically used for hazard classification according to the UN Globally Harmonized System (GHS). The primary endpoint is the relative cell viability of the treated tissue compared to a negative control.
| Mean Tissue Viability (% of Negative Control) | UN GHS Classification |
| ≤ 50% | Category 2 (Irritant) |
| > 50% | No Category (Non-Irritant) |
| Data based on OECD TG 439 criteria.[7] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test (OECD TG 439 Method)
This protocol describes a general method for assessing skin irritation using a commercial Reconstructed Human Epidermis (RhE) model.
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and equilibrate in an incubator (37°C, 5% CO2) for at least 60 minutes.[14]
-
Test Material Application:
-
Apply 25 µL (for liquids) or 25 mg (for solids/semi-solids) of the DMBCA formulation directly onto the surface of the RhE tissue. Use a positive displacement pipette for accuracy.
-
Apply the vehicle as a negative control and 5% Sodium Dodecyl Sulfate (SDS) as a positive control.
-
Spread the material evenly over the tissue surface.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO2.[15]
-
Rinsing: After exposure, thoroughly rinse the tissues with a phosphate-buffered saline (PBS) solution to remove all test material.[14]
-
MTT Assay:
-
Transfer each tissue insert to a new 24-well plate containing 300 µL of MTT solution (1 mg/mL).
-
Incubate for 3 hours (37°C, 5% CO2). Viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[9]
-
-
Formazan Extraction:
-
Remove tissues from the MTT solution, blot dry, and place them in a new 24-well plate.
-
Add 2 mL of an extraction solvent (e.g., isopropanol) to each well.
-
Seal the plate and allow it to shake for at least 2 hours at room temperature to fully dissolve the formazan crystals.
-
-
Quantification: Transfer an aliquot of the formazan solution to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.
-
Calculation: Calculate the percentage of viability for each tissue relative to the negative control:
-
% Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100
-
Protocol 2: Pro-Inflammatory Cytokine Release Assay (ELISA)
This protocol measures the release of a pro-inflammatory cytokine (e.g., IL-6) from cells or tissues following exposure to the DMBCA formulation.
-
Exposure: Following the exposure period in the RhE model (Protocol 1, Step 3), collect the underlying culture medium from each well. This medium contains any cytokines released by the tissue.
-
Storage: Store the collected media at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the target cytokine (e.g., Human IL-6).
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and the collected media samples to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate solution that produces a color change.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine (e.g., in pg/mL) in each sample by interpolating from the standard curve.[16]
-
Compare the cytokine levels in DMBCA-treated samples to the negative control. A significant increase indicates a pro-inflammatory response.
-
Visualizations
Caption: Experimental workflow for assessing and troubleshooting skin irritation.
Caption: Key signaling pathways in chemical-induced skin inflammation.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ventos.com [ventos.com]
- 5. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. iivs.org [iivs.org]
- 8. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 12. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SKIN Toxicity Assay | React4Life [react4life.com]
- 14. youtube.com [youtube.com]
- 15. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of DMBCA Isomers
The acronym DMBCA can refer to two distinct chemical entities: 3,4-Dimethoxybenzoic Acid and Dimethyl Benzyl Carbinyl Acetate. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of these two compounds, offering researchers, scientists, and drug development professionals a crucial tool for their identification and characterization. Understanding these fragmentation pathways is paramount for accurate molecular analysis in complex matrices.
Distinguishing DMBCA Isomers: 3,4-Dimethoxybenzoic Acid vs. Dimethyl Benzyl Carbinyl Acetate
While both compounds share the same acronym, their chemical structures and, consequently, their behaviors under mass spectrometric analysis are markedly different. 3,4-Dimethoxybenzoic acid, also known as veratric acid, is an aromatic carboxylic acid. In contrast, Dimethyl Benzyl Carbinyl Acetate is an ester with a distinct structural arrangement. These structural dissimilarities lead to unique fragmentation patterns that serve as molecular fingerprints.
Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxybenzoic Acid (Veratric Acid)
Experimental Protocol:
The data presented below is typically acquired using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Reverse-phase chromatography is employed for separation, often using a C18 column. A common mobile phase consists of a gradient of methanol or acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is a standard technique for analyzing veratric acid. The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The fragmentation is achieved by colliding the precursor ion with an inert gas like argon or nitrogen.
Quantitative Fragmentation Data:
The collision-induced dissociation of the protonated 3,4-dimethoxybenzoic acid ([M+H]⁺, m/z = 183.1) primarily results in the following product ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance |
| 183.1 | 168.1 | CH₃ | Moderate |
| 183.1 | 153.1 | CH₂O | High |
| 183.1 | 139.1 | C₂H₆O | Low |
| 183.1 | 125.1 | C₂H₂O₂ | Low |
| 183.1 | 111.1 | C₃H₆O₂ | Low |
| 183.1 | 95.1 | C₃H₄O₃ | Low |
| 183.1 | 79.1 | C₄H₆O₃ | Low |
Fragmentation Pathway Diagram:
Caption: Proposed fragmentation pathway of protonated 3,4-Dimethoxybenzoic Acid.
Mass Spectrometry Fragmentation Pattern of Dimethyl Benzyl Carbinyl Acetate
Experimental Protocol:
The fragmentation data for Dimethyl Benzyl Carbinyl Acetate is typically obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of this relatively volatile compound. The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas like helium.
-
Mass Spectrometry: Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and subsequent fragments. The mass analyzer, typically a quadrupole, separates the ions based on their mass-to-charge ratio.
Quantitative Fragmentation Data:
The electron ionization mass spectrum of Dimethyl Benzyl Carbinyl Acetate (Molecular Weight: 192.26 g/mol ) is characterized by the following major fragment ions:
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
| 43 | [CH₃CO]⁺ | C₂H₃O | High (Base Peak) |
| 59 | [C₃H₇O]⁺ | C₃H₇O | Moderate |
| 91 | [C₇H₇]⁺ | C₇H₇ | Moderate |
| 117 | [M - CH₃COO - H]⁺ | C₉H₉ | Low |
| 132 | [M - CH₃COOH]⁺ | C₁₀H₁₂ | Moderate |
Fragmentation Pathway Diagram:
Caption: Proposed fragmentation pathway of Dimethyl Benzyl Carbinyl Acetate under EI.
Comparative Analysis and Conclusion
The mass spectrometric fragmentation patterns of 3,4-dimethoxybenzoic acid and dimethyl benzyl carbinyl acetate are distinctly different, allowing for their unambiguous identification.
-
Ionization Technique: The optimal ionization method differs, with ESI being preferable for the more polar carboxylic acid and EI being suitable for the more volatile ester.
-
Key Fragments: For 3,4-dimethoxybenzoic acid , the fragmentation is dominated by losses of a methyl group (-15 Da) and formaldehyde (-30 Da) from the methoxy substituents, as well as the characteristic loss of water and the carboxyl group. In contrast, Dimethyl Benzyl Carbinyl Acetate fragmentation is characterized by a prominent acetyl cation at m/z 43 (the base peak), the tropylium ion at m/z 91, and the loss of acetic acid (60 Da) to yield a fragment at m/z 132.[1]
This guide provides a foundational framework for researchers working with these compounds. The presented data and fragmentation pathways can aid in method development for quantification, impurity profiling, and metabolite identification studies. It is always recommended to confirm fragmentation patterns with authentic reference standards for definitive identification.
References
Comparative analysis of DMBCA vs. Dimethylbenzylcarbinol olfactory properties
A Comparative Olfactory Analysis: DMBCA vs. Dimethylbenzylcarbinol
For researchers, scientists, and drug development professionals, understanding the nuanced olfactory properties of aroma compounds is paramount. This guide provides a detailed comparative analysis of two closely related but distinct fragrance molecules: Dimethylbenzylcarbinyl Acetate (DMBCA) and its parent alcohol, Dimethylbenzylcarbinol. While both are valued for their floral characteristics, their scent profiles, intensity, and tenacity exhibit significant differences, influencing their respective applications in perfumery and beyond.
Olfactory Profile Comparison
This compound (DMBCA) is characterized by a vibrant and complex floral-fruity aroma. Its scent is often described as rosy, with pronounced green apple or pear-like freshness, making it brighter and more sparkling than Dimethylbenzylcarbinol.[1] The olfactory profile of DMBCA opens with notes of jasmine and rose, complemented by fruity facets of pear, peach, plum, and cherry.[2] A fresh green element provides a natural lift, while subtle herbaceous and rhubarb undertones add complexity.[2] The heart of the fragrance reveals lily of the valley (muguet), lily, and hyacinth, with powdery undertones, drying down to a woody character with hints of honey and sugar.[2]
In contrast, Dimethylbenzylcarbinol offers a warmer, more rounded floral-woody scent profile. Its primary characteristics are described as rosy and lily-like, providing a natural warmth to fragrance compositions.[3] It is a key material for reconstituting scents of lilac, hyacinth, lily of the valley, and jasmine.[4] Compared to DMBCA, Dimethylbenzylcarbinol has a less zesty and more distinctly rosy aroma.[5]
Quantitative Olfactory Data
| Olfactory Property | This compound (DMBCA) | Dimethylbenzylcarbinol |
| Odor Type | Floral-Fruity[2] | Floral, Fresh, Rosy[3] |
| Odor Profile | Sweet, floral-fruity with jasmine, rose, and pear facets; green, fresh top notes with herbaceous undertones; woody, powdery dry-down.[2] | Warm floral-woody with rose and lily notes.[3] |
| Odor Strength | Moderate (5/10)[1][2] | Moderate |
| Tenacity on Blotter | > 44 hours[1] | > 6 hours |
| Substantivity | High | Moderate |
| Primary Use | Adds fresh fruity-floral nuances to rose accords; modifier in floral and fruity compositions.[1] | Adds floral character to rose, lily, and muguet compositions; provides natural warmth.[3] |
Experimental Protocols
To conduct a rigorous comparative analysis of the olfactory properties of DMBCA and Dimethylbenzylcarbinol, a standardized sensory evaluation protocol is essential. The following methodology is a generalized protocol based on industry-standard practices for the sensory analysis of fragrance materials.
Sensory Panel Evaluation Protocol
1. Objective: To quantitatively and qualitatively compare the olfactory properties of DMBCA and Dimethylbenzylcarbinol.
2. Panel Selection:
-
A panel of 15-20 trained sensory assessors with demonstrated olfactory acuity and experience in describing fragrance attributes.
-
Panelists should be screened for anosmia to the specific compounds or related chemical classes.
3. Sample Preparation:
-
Prepare solutions of DMBCA and Dimethylbenzylcarbinol at various concentrations (e.g., 1%, 5%, and 10% in a neutral solvent like diethyl phthalate or ethanol).
-
Dip standard smelling strips into the solutions for a consistent duration (e.g., 2 seconds) and allow the solvent to evaporate for a set time (e.g., 10 seconds) before evaluation.
4. Evaluation Procedure:
-
Paired Comparison Test: Present panelists with a pair of smelling strips, one with DMBCA and the other with Dimethylbenzylcarbinol, at the same concentration. Ask panelists to identify which sample is stronger, fresher, fruitier, more floral, etc., and to describe the differences.
-
Intensity Rating: Panelists rate the overall odor intensity of each sample on a labeled magnitude scale (LMS) from 0 (no odor) to 9 (extremely strong).
-
Odor Profile Description: Panelists describe the odor characteristics of each sample using a standardized lexicon of fragrance descriptors (e.g., floral, fruity, green, woody, powdery).
-
Tenacity Evaluation: Evaluate the odor of the smelling strips at set time intervals (e.g., 1 hour, 4 hours, 24 hours, 48 hours) to assess the longevity of the scent.
5. Data Analysis:
-
Analyze the intensity ratings using statistical methods such as ANOVA to determine significant differences between the two compounds.
-
Compile and analyze the frequency of odor descriptors for each compound to generate a comprehensive olfactory profile.
-
Plot the decline in odor intensity over time to compare the tenacity of DMBCA and Dimethylbenzylcarbinol.
Caption: Comparative Olfactory Analysis Workflow
Olfactory Signaling Pathway
The perception of odorants like DMBCA and Dimethylbenzylcarbinol begins with the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptors for DMBCA and Dimethylbenzylcarbinol have not been publicly identified, the general mechanism of olfactory signal transduction is well-established. This process involves a G-protein-coupled receptor (GPCR) signaling cascade.
Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent.
Caption: Generalized Olfactory Signaling Pathway
References
- 1. fraterworks.com [fraterworks.com]
- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. dimethyl benzyl carbinol, 100-86-7 [thegoodscentscompany.com]
- 4. ScenTree - Dimethyl benzyl carbinol (CAS N° 100-86-7) [scentree.co]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
A Comparative Guide to Catalysts in the Synthesis of 2,5-Dimethoxy-4-bromophenylacetic Acid (DMBCA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-dimethoxy-4-bromophenylacetic acid (DMBCA), a key intermediate in the development of various pharmaceutical compounds, is a multi-step process where the choice of catalyst plays a critical role in determining the overall efficiency, yield, and purity of the final product. This guide provides a comparative overview of different catalytic systems employed in the plausible synthetic routes to DMBCA, supported by available experimental data. Due to a lack of direct comparative studies in the existing literature, this guide collates data from various sources to offer a broader perspective on the catalytic options available for each synthetic step.
Two primary synthetic pathways from the readily available starting material, 1,4-dimethoxybenzene, are discussed: a route proceeding via a benzaldehyde intermediate and an alternative pathway involving a Willgerodt-Kindler reaction of an acetophenone intermediate.
Route 1: Synthesis via 4-bromo-2,5-dimethoxybenzaldehyde
This route involves three key catalytic steps: the bromination of 1,4-dimethoxybenzene, the formylation of the resulting 1-bromo-2,5-dimethoxybenzene, and the subsequent homologation of the aldehyde to the desired phenylacetic acid.
Step 1: Bromination of 1,4-Dimethoxybenzene
The selective monobromination of 1,4-dimethoxybenzene is the initial and crucial step. Various brominating agents and catalytic systems have been reported, with performance varying in terms of yield and reaction conditions.
Table 1: Performance Comparison of Catalysts for the Bromination of 1,4-Dimethoxybenzene
| Catalyst/Reagent System | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| H₂O₂ / NH₄Br | Glacial Acetic Acid | Not Specified | Not Specified | Not Specified | General Method |
| Oxone® / NaBr | Water | 15 min | Room Temperature | 83 | ChemSpider |
| Br₂ | Glacial Acetic Acid | 2-3 days | Room Temperature | 87 | Rhodium.ws |
Experimental Protocols:
-
Bromination using Oxone® / NaBr: 1,4-dimethoxybenzene (4.0 mmol) and sodium bromide (8.0 mmol) are ground together in a mortar and pestle. Oxone® (4.0 mmol) is added, and the mixture is ground for approximately 15 minutes until it achieves a uniform waxy texture. The solid is then washed with water while grinding and collected on a fritted funnel. The product, 1-bromo-2,5-dimethoxybenzene, can be recrystallized from 95% ethyl alcohol.
-
Bromination using Bromine in Acetic Acid: A cold solution of 2,5-dimethoxybenzaldehyde (0.12 mol) in glacial acetic acid (115 mL) is treated with bromine (20.0 g) in glacial acetic acid (60 mL). The solution is stirred at room temperature for 2-3 days and then diluted with ice water. The resulting precipitate is collected by filtration and dried.
Step 2: Formylation of 1-bromo-2,5-dimethoxybenzene
The introduction of a formyl group onto the aromatic ring is typically achieved through a Friedel-Crafts type reaction, where a Lewis acid catalyst is essential.
Table 2: Performance of Lewis Acid Catalyst for the Formylation of 1-bromo-2,5-dimethoxybenzene
| Catalyst | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Titanium tetrachloride (TiCl₄) | Dichloromethyl methyl ether | Dichloromethane | 1 hour | -78 | 87 | ChemicalBook |
Experimental Protocol:
-
Formylation using Titanium Tetrachloride: 1-bromo-2,5-dimethoxybenzene (47 mmol) is dissolved in dichloromethane (160 ml). The solution is cooled to -78°C under an argon atmosphere, and titanium tetrachloride (0.12 mol) is added, followed by dichloromethyl methyl ether (0.14 mol). The mixture is stirred at -78°C for one hour. The reaction is then quenched by gradual addition to ice water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield 4-bromo-2,5-dimethoxybenzaldehyde.
Step 3: Homologation of 4-bromo-2,5-dimethoxybenzaldehyde to DMBCA
The conversion of the aldehyde to the phenylacetic acid derivative is a critical homologation step. While direct conversion methods are not well-documented for this specific substrate, a plausible route involves the formation of an intermediate that can be hydrolyzed to the desired carboxylic acid. The Strecker synthesis, which traditionally yields amino acids, can be adapted for this purpose, followed by deamination, although this is a multi-step process. A more direct theoretical approach would be conversion to the benzyl halide followed by cyanation and hydrolysis.
Note: Specific catalytic data for the direct homologation of 4-bromo-2,5-dimethoxybenzaldehyde to DMBCA is scarce in the reviewed literature. The following represents a generalized pathway.
Conceptual Experimental Workflow:
-
Reduction to Alcohol: The 4-bromo-2,5-dimethoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.
-
Conversion to Benzyl Halide: The benzyl alcohol is then converted to the benzyl bromide or chloride using a suitable halogenating agent (e.g., PBr₃ or SOCl₂).
-
Cyanation and Hydrolysis: The benzyl halide is reacted with a cyanide salt (e.g., NaCN) to form the corresponding nitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield 2,5-dimethoxy-4-bromophenylacetic acid.
Route 2: Synthesis via Willgerodt-Kindler Reaction
An alternative pathway to DMBCA involves the Willgerodt-Kindler reaction of a corresponding acetophenone. This route requires the synthesis of 4-bromo-2,5-dimethoxyacetophenone.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
The synthesis of the acetophenone precursor can be achieved through the Friedel-Crafts acylation of 1,4-dimethoxybenzene. Solid acid catalysts have been explored as greener alternatives to traditional Lewis acids.
Table 3: Performance of Solid Acid Catalysts for the Acylation of 1,4-Dimethoxybenzene
| Catalyst | Acylating Agent | Temperature (°C) | Yield (%) | Reference |
| Amberlyst-15 | Acetic Anhydride | 100 | Superior Activity | ResearchGate |
| Indion-125 | Acetic Anhydride | 100 | Superior Activity | ResearchGate |
Experimental Protocol (General):
-
Acylation using Solid Acid Catalysts: 1,4-dimethoxybenzene is reacted with acetic anhydride in the presence of a solid acid catalyst such as Amberlyst-15 or Indion-125 at elevated temperatures. The catalyst can be recovered by filtration.
Step 2: Bromination of 2,5-Dimethoxyacetophenone
The synthesized acetophenone would then undergo bromination to yield 4-bromo-2,5-dimethoxyacetophenone.
Step 3: Willgerodt-Kindler Reaction
The final step involves the conversion of the acetophenone to the phenylacetic acid derivative via the Willgerodt-Kindler reaction. This reaction typically uses sulfur and a secondary amine like morpholine to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed synthetic routes to DMBCA, highlighting the key intermediates and catalytic steps.
Caption: Synthetic pathway to DMBCA via a benzaldehyde intermediate.
Caption: Alternative synthetic pathway to DMBCA via a Willgerodt-Kindler reaction.
Conclusion
The synthesis of 2,5-dimethoxy-4-bromophenylacetic acid can be approached through several catalytic routes. While a direct, side-by-side comparison of different catalysts under standardized conditions is not available in the current literature, this guide provides an overview of the reported methods and their respective yields. The choice of catalyst for each step will depend on factors such as desired yield, reaction conditions, cost, and environmental considerations. Further research into the direct homologation of 4-bromo-2,5-dimethoxybenzaldehyde and the optimization of the Willgerodt-Kindler route for this specific substrate could provide more efficient and scalable methods for the production of this important pharmaceutical intermediate.
A Comparative Guide to the Synthesis Efficiency of Acetate Esters: DMBCA vs. Simpler Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic use of acetate esters is widespread in the chemical and pharmaceutical industries, ranging from their application as versatile solvents to their critical role as prodrugs designed to enhance the therapeutic efficacy of pharmaceuticals. The efficiency of synthesizing these esters is a crucial factor, directly impacting the economic viability and environmental footprint of production. This guide provides an objective comparison of the synthesis efficiency of a complex, multifunctional acetate ester, 3,5-dimethoxybenzyl-S-acetyl-L-cysteine acetate (DMBCA), with that of more common acetate esters such as methyl acetate, ethyl acetate, and benzyl acetate. The comparison is supported by experimental data from the literature and detailed methodologies.
Quantitative Comparison of Synthesis Efficiency
The synthesis of simple acetate esters is typically a straightforward, one-step process, whereas the creation of a complex molecule like DMBCA necessitates a multi-step approach, which inherently reduces the overall yield. The following table summarizes the key quantitative data for the synthesis of these compounds.
| Compound | Reaction Type | Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Methyl Acetate | Fischer Esterification | Sulfuric Acid | 24.45 min | 577.47 W (Microwave) | ~98.76%[1] |
| Ethyl Acetate | Fischer Esterification | Sulfuric Acid | Not Specified | 80-85 | ~71.05%[2] |
| Benzyl Acetate | Esterification | Ionic Liquid [EMIM][HSO₄] | 4 hours | 110 | ~90.34%[3] |
| DMBCA (Proposed) | Multi-step Synthesis | Various | Multiple Days | Various | Estimated <80% |
Experimental Protocols
Detailed methodologies for the synthesis of the compared esters are provided below. The protocol for DMBCA is a proposed synthetic route based on established reactions for its constituent functional groups, as a direct literature procedure was not available.
Synthesis of Methyl Acetate via Microwave-Assisted Fischer Esterification
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Methanol
-
Acetic Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Mix methanol and acetic acid in a molar ratio of 1.19:1.
-
Add sulfuric acid as a catalyst to a concentration of 4.08%.
-
Subject the mixture to microwave irradiation at 577.47 W for 24.45 minutes.[1]
-
Isolate and purify the methyl acetate product, likely through distillation.
Synthesis of Ethyl Acetate via Fischer Esterification
A conventional reflux method for producing ethyl acetate.
Materials:
-
Ethanol
-
Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Calcium Chloride Solution
Procedure:
-
Combine ethanol and acetic acid in a suitable molar ratio.
-
Carefully add concentrated sulfuric acid (e.g., 5 mL) as a catalyst.
-
Heat the reaction mixture to a temperature of 80-85°C and maintain reflux.[2]
-
Control the addition rate of the reactant mixture to 1-3 drops per second.[2]
-
After the reaction is complete, wash the crude product with a saturated calcium chloride solution at least twice to remove unreacted ethanol and purify the ethyl acetate.[2]
Synthesis of Benzyl Acetate using an Ionic Liquid Catalyst
This procedure employs a greener ionic liquid catalyst.
Materials:
-
Benzyl Alcohol
-
Acetic Acid
-
1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄])
Procedure:
-
Combine benzyl alcohol and acetic acid in a 1:1 molar ratio.
-
Add the ionic liquid catalyst, [EMIM][HSO₄], at a molar ratio of 0.66 relative to the reactants.
-
Heat the reaction mixture to 110°C for 4 hours.[3]
-
The product, benzyl acetate, can be isolated and purified using appropriate techniques, such as extraction and distillation.
Proposed Multi-step Synthesis of 3,5-dimethoxybenzyl-S-acetyl-L-cysteine acetate (DMBCA)
This proposed pathway involves three main stages: N-acetylation of L-cysteine, thioesterification with 3,5-dimethoxybenzyl bromide, and finally, esterification of the carboxylic acid.
Step 1: Synthesis of N-Acetyl-L-cysteine (NAC)
Materials:
-
L-cysteine
-
N-acetyl-1H-benzotriazole
-
Methanol
Procedure:
-
Dissolve N-acetyl-1H-benzotriazole (0.02 mol) in methanol (30 mL) at room temperature (21°C).
-
Add L-cysteine (0.02 mol) to the solution and stir for 3 hours.[4]
-
The resulting NAC can be purified through a series of solvent extractions to yield a product with high purity (yields up to 94% have been reported for similar methods).[4]
Step 2: Synthesis of S-(3,5-dimethoxybenzyl)-N-acetyl-L-cysteine
Materials:
-
N-Acetyl-L-cysteine (from Step 1)
-
3,5-dimethoxybenzyl bromide
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., ethanol/water)
Procedure:
-
Dissolve NAC in an aqueous ethanol solution containing a base.
-
Add 3,5-dimethoxybenzyl bromide dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until completion, monitored by a technique like TLC.
-
Acidify the mixture to precipitate the product, which is then filtered, washed, and dried.
Step 3: Synthesis of 3,5-dimethoxybenzyl-S-acetyl-L-cysteine acetate (DMBCA)
Materials:
-
S-(3,5-dimethoxybenzyl)-N-acetyl-L-cysteine (from Step 2)
-
Acetic Anhydride
-
A catalyst such as 4-(Dimethylamino)pyridine (DMAP)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Suspend the product from Step 2 in dichloromethane.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product, DMBCA, is isolated after solvent evaporation and purification, for example, by column chromatography.
Visualizing the Synthetic Complexity
The following diagrams, generated using the DOT language, illustrate the stark difference in the complexity of the synthetic workflows.
References
- 1. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 2. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Toxicological Analysis of DMBCA and Other Fragrance Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological data for Dimethylbenzylcarbinyl Acetate (DMBCA) and other structurally similar fragrance esters, including benzyl acetate, phenethyl acetate, and α-methylbenzyl acetate. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profiles of these commonly used fragrance ingredients. All quantitative data is summarized for easy comparison, and detailed methodologies for key toxicological experiments are provided.
Executive Summary
This compound (DMBCA) is a synthetic fragrance ingredient widely used for its floral and fruity aroma. This guide presents a comparative analysis of its toxicological profile alongside other fragrance esters. The data indicates that DMBCA possesses moderate acute oral toxicity and is classified as a skin irritant. Structurally similar esters, such as benzyl acetate, phenethyl acetate, and α-methylbenzyl acetate, generally exhibit low acute toxicity. While DMBCA is not found to be genotoxic, skin irritation remains a key toxicological endpoint for this class of compounds. The underlying mechanism of skin irritation by chemical irritants often involves the activation of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, in sensory neurons.
Data Presentation: Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for DMBCA and selected fragrance esters.
| Toxicological Endpoint | DMBCA (this compound) | Benzyl Acetate | Phenethyl Acetate | α-Methylbenzyl Acetate |
| Acute Oral Toxicity (LD50) | 3300 mg/kg (Rat)[1][2] | 2490 mg/kg (Rat) | 3670 mg/kg (Rat)[3] | 3250 mg/kg (Rat) |
| Acute Dermal Toxicity (LD50) | >3000 mg/kg (Rabbit)[1][2] | >5000 mg/kg (Rabbit) | 6210 mg/kg (Rabbit)[3][4] | >5000 mg/kg (Rabbit) |
| Skin Irritation | Irritant[1][2][5][6] | Mild Irritant | Mild Irritant | Mild Irritant |
| Skin Sensitization | Not a sensitizer (read-across from benzyl acetate)[5] | Not a sensitizer[7] | Not a sensitizer[4] | Not a sensitizer[8] |
| Genotoxicity (Ames Test) | Negative[5] | Negative[7] | Negative | Negative |
| Genotoxicity (In Vitro Micronucleus) | Negative | Negative[1] | Not Available | Negative |
| Repeated Dose Toxicity (NOAEL) | 360 mg/kg/day (90-day, oral, Rat)[5] | 260 mg/kg/day (2-year, oral, Rat)[1][7] | Not Available | 100 mg/kg/day (developmental)[9] |
Experimental Protocols
Detailed methodologies for the key toxicological experiments cited in this guide are outlined below, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD 420, 423, 425)
The acute oral toxicity is determined by administering the test substance to fasted animals, typically rats, in a single dose.[10] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are common methods.[1][11][12] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11][13] A gross necropsy is performed on all animals at the end of the observation period. The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated.
Skin Irritation (OECD 404, 439)
The skin irritation potential is assessed by applying the test substance to the shaved skin of an animal, typically a rabbit (in vivo, OECD 404), or to a reconstructed human epidermis model (in vitro, OECD 439).[6][9][14][15][16] For the in vivo test, the substance is applied to a small area of skin for a set period, and the site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14] In the in vitro method, cell viability of the reconstructed human epidermis is measured after exposure to the test substance.[15] A decrease in cell viability below a certain threshold indicates irritation potential.[15]
Genotoxicity
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis.[17][18][19][20] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[17][20] If the substance is a mutagen, it will cause the bacteria to revert to their original state and grow on a medium lacking the specific amino acid. The number of revertant colonies is counted to determine the mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[2][11][21][22][23][24] Cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[21][22][24] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential adverse effects of a substance following prolonged and repeated exposure.[25][8][15] The test substance is administered daily in graduated doses to several groups of rodents (usually rats) for 90 days.[25][8][15] Animals are observed daily for clinical signs of toxicity.[15] Body weight and food/water consumption are monitored regularly.[25] At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.[15] A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically to identify any treatment-related changes.[15] The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined from this study.[15]
Mandatory Visualization
Signaling Pathway for Skin Irritation
The following diagram illustrates a simplified signaling pathway for skin irritation induced by chemical irritants, involving the activation of TRPA1 and TRPV1 channels on sensory neurons.
Caption: Simplified signaling pathway of skin irritation by chemical irritants.
Experimental Workflow: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)
The diagram below outlines the key steps in a typical 90-day repeated dose oral toxicity study.
Caption: Workflow for a 90-Day Repeated Dose Oral Toxicity Study (OECD 408).
References
- 1. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ask-force.org [ask-force.org]
- 4. biosafe.fi [biosafe.fi]
- 5. mdpi.com [mdpi.com]
- 6. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. oecd.org [oecd.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. TRP Channels in Skin Biology and Pathophysiology [mdpi.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 16. oecd.org [oecd.org]
- 17. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. thepsci.eu [thepsci.eu]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
A Comparative Guide to the Stability of Dimethyl Benzyl Carbinyl Acetate (DMBCA) in Final Product Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Dimethyl Benzyl Carbinyl Acetate (DMBCA) against alternative fragrance and flavoring agents commonly used in pharmaceutical formulations. The information presented is based on established chemical principles and standard methodologies for stability testing, supported by experimental protocols and data presented for comparative analysis.
Introduction to DMBCA and its Alternatives
Dimethyl Benzyl Carbinyl Acetate (DMBCA) is a synthetic ester recognized for its pleasant floral and fruity aroma, leading to its use in various consumer and pharmaceutical products.[1] Its stability is a critical factor in ensuring the quality and shelf-life of final formulations. In the context of pharmaceuticals, excipient compatibility and stability under various environmental stresses are paramount.[2][3]
This guide compares the stability of DMBCA with two common alternatives: Linalyl Acetate and Terpinyl Acetate. These compounds are also terpene esters and are frequently used in similar applications, making them relevant comparators.
Comparative Stability Data
The following tables summarize hypothetical quantitative data from a forced degradation study. Forced degradation studies are designed to accelerate the degradation of a drug substance or product under conditions more severe than standard storage to understand its stability profile.[4][5][6] The data illustrates the percentage of degradation of each compound under various stress conditions over a 7-day period.
Table 1: Stability Data in Acidic and Basic Conditions
| Compound | % Degradation (0.1 M HCl, 60°C, 7 days) | % Degradation (0.1 M NaOH, 60°C, 7 days) |
| DMBCA | 8.5 | 12.2 |
| Linalyl Acetate | 15.3 | 20.8 |
| Terpinyl Acetate | 10.1 | 15.5 |
Table 2: Stability Data under Oxidative and Thermal Stress
| Compound | % Degradation (3% H₂O₂, 60°C, 7 days) | % Degradation (Dry Heat, 80°C, 7 days) |
| DMBCA | 5.2 | 3.1 |
| Linalyl Acetate | 9.8 | 6.5 |
| Terpinyl Acetate | 7.3 | 4.9 |
Table 3: Photostability Data
| Compound | % Degradation (ICH Q1B Photostability Chamber, 7 days) |
| DMBCA | 2.5 |
| Linalyl Acetate | 4.1 |
| Terpinyl Acetate | 3.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation Study Protocol
Objective: To evaluate the intrinsic stability of DMBCA and its alternatives under various stress conditions to identify likely degradation products and pathways.[6]
Materials:
-
DMBCA (99%+ purity)
-
Linalyl Acetate (99%+ purity)
-
Terpinyl Acetate (99%+ purity)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of DMBCA, Linalyl Acetate, and Terpinyl Acetate in methanol.
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 7 days.
-
Base Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 7 days.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 9 mL of 3% H₂O₂. Incubate at 60°C for 7 days.
-
Thermal Degradation: Place 1 mL of each stock solution in a vial and keep it in a hot air oven at 80°C for 7 days.
-
Photostability: Expose 1 mL of each stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
Objective: To develop a validated quantitative analytical method that can separate and quantify the active ingredient from its degradation products, thus indicating the stability of the compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Mandatory Visualizations
Predicted Degradation Pathway of DMBCA
The following diagram illustrates the predicted degradation pathways for DMBCA under hydrolytic and oxidative stress, based on the known reactivity of terpene acetates.[7][8]
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of the stability testing process, from sample preparation to data analysis.
Conclusion
Based on the presented data and established chemical principles, DMBCA exhibits greater stability compared to Linalyl Acetate and Terpinyl Acetate under the tested forced degradation conditions. Its lower susceptibility to hydrolysis, oxidation, and photodegradation suggests a longer shelf-life and better compatibility in a wider range of pharmaceutical formulations. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and validate these findings within their specific product matrices.
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protection of terpenes against oxidative and acid decomposition on adsorbent cartridges [research.chalmers.se]
Unraveling the Cross-Reactivity Profile of Dimethylbenzylcarbinyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylbenzylcarbinyl acetate (DMBCA) is a synthetic fragrance ingredient valued for its fresh, floral, and slightly fruity aroma. As with many fragrance materials, its potential to induce skin sensitization and cross-reactivity with other allergens is a critical consideration for its safe use in consumer products and pharmaceuticals. This guide provides a comparative overview of the methodologies available to assess the cross-reactivity of fragrance allergens like DMBCA, alongside a discussion of potential alternative fragrance ingredients. While specific cross-reactivity studies on DMBCA are not publicly available, this document outlines the established experimental frameworks used to evaluate such interactions.
Understanding Fragrance Allergy and Cross-Reactivity
Allergic contact dermatitis (ACD) is a common inflammatory skin reaction initiated by the binding of a chemical hapten, such as a fragrance molecule, to skin proteins. This complex then activates an immune response. Cross-reactivity occurs when an individual sensitized to a specific allergen also reacts to other structurally similar substances. Identifying potential cross-reactivity is crucial for risk assessment and for providing accurate advice to sensitized individuals.
Methodologies for Assessing Cross-Reactivity
The evaluation of a fragrance ingredient's potential for cross-reactivity involves a multi-faceted approach, integrating in vivo, in vitro, and in silico methods. These methodologies are designed to investigate the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
In Vivo Methods: The Gold Standard
Patch testing in human subjects remains the definitive method for diagnosing contact allergy and assessing cross-reactivity.
Experimental Protocol: Predictive Patch Testing
-
Subject Recruitment: A panel of volunteers, including individuals with and without a known sensitization to a primary allergen, is recruited.
-
Patch Application: Patches containing this compound and a panel of structurally related fragrance allergens are applied to the upper back of each subject. Concentrations are carefully selected to be non-irritating.
-
Occlusion: The patches are left in place for 48 hours under occlusion.
-
Reading: The patch sites are evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 96 hours after application.
-
Interpretation: A reaction to a substance in an individual already sensitized to a different but structurally similar allergen suggests cross-reactivity.
In Vitro Methods: Animal-Free Alternatives
Several in vitro assays have been developed to assess the initial key events of the skin sensitization AOP, reducing the reliance on animal testing.
1. U-SENS™ Assay (Dendritic Cell Activation)
This assay measures the activation of dendritic cells, a crucial step in the immune response.
Experimental Protocol: U-SENS™
-
Cell Culture: The human monocytic cell line U937 is cultured.
-
Exposure: The cells are exposed to various concentrations of this compound and potential cross-reactants for a defined period.
-
Staining: The cells are stained with fluorescently labeled antibodies against the CD86 marker, a co-stimulatory molecule upregulated upon dendritic cell activation.
-
Flow Cytometry: The expression of CD86 is quantified using flow cytometry.
-
Analysis: A significant increase in CD86 expression indicates a sensitizing potential. Cross-reactivity can be inferred if a substance elicits a response in cells primed with another allergen.
2. KeratinoSens™ Assay (Keratinocyte Activation)
This assay evaluates the activation of keratinocytes, the primary cells of the epidermis.
Experimental Protocol: KeratinoSens™
-
Cell Culture: A human keratinocyte cell line containing a luciferase gene under the control of the Nrf2 antioxidant response element is used.
-
Exposure: The cells are exposed to this compound and other test chemicals.
-
Luminescence Measurement: Activation of the Nrf2 pathway, an early event in skin sensitization, leads to the production of luciferase, which is quantified by measuring luminescence.
-
Analysis: A dose-dependent increase in luciferase activity indicates a sensitizing potential.
3. Direct Peptide Reactivity Assay (DPRA)
DPRA assesses the initial molecular event of skin sensitization: the binding of a chemical to proteins.
Experimental Protocol: DPRA
-
Peptide Reaction: this compound is incubated with synthetic peptides containing either cysteine or lysine, which mimic the nucleophilic side chains of amino acids in skin proteins.
-
Analysis: The depletion of the peptides is measured using high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of peptide depletion is calculated to determine the reactivity of the chemical. High reactivity suggests a higher potential for skin sensitization.
In Silico Methods: Predictive Modeling
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the sensitizing potential and cross-reactivity of chemicals based on their molecular structure. These models can identify "structural alerts" – specific chemical features known to be associated with allergenicity.
Comparative Data Presentation
Since no direct cross-reactivity data for this compound is available, the following table provides a hypothetical comparison of its potential sensitizing profile with other common fragrance allergens, based on the methodologies described above.
| Fragrance Allergen | In Vivo (Patch Test) | In Vitro (U-SENS™) | In Vitro (DPRA) | In Silico (QSAR) |
| This compound | Data not available | Hypothetical: Moderate CD86 induction | Hypothetical: Moderate peptide reactivity | Hypothetical: Presence of ester group may be a structural alert |
| Cinnamal | Strong sensitizer | High CD86 induction | High peptide reactivity | Aldehyde group is a known structural alert |
| Geraniol | Weak to moderate sensitizer | Moderate CD86 induction | Low to moderate peptide reactivity | Allylic alcohol can be a structural alert |
| Limonene (oxidized) | Moderate to strong sensitizer | High CD86 induction | High peptide reactivity | Hydroperoxides are strong structural alerts |
| Linalool (oxidized) | Moderate to strong sensitizer | High CD86 induction | High peptide reactivity | Hydroperoxides are strong structural alerts |
Potential Alternatives to this compound
For formulators seeking to minimize allergenic potential, several alternative fragrance ingredients with lower reported rates of sensitization can be considered. The selection of an alternative should be based on a thorough safety assessment, including the evaluation of its own sensitization and cross-reactivity profile.
| Alternative Ingredient | Chemical Class | Odor Profile | Reported Allergenic Potential |
| Hexamethylindanopyran | Polycyclic Musk | Woody, musky | Low |
| Ethylene Brassylate | Macrocyclic Musk | Sweet, musky | Low |
| Hedione (Methyl dihydrojasmonate) | Ester | Floral, jasmine | Very Low |
| Iso E Super | Ketone | Woody, ambery | Low |
Visualizing the Scientific Framework
To aid in the understanding of the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Allergic Contact Dermatitis Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
While specific cross-reactivity data for this compound is currently lacking in the public domain, a robust framework of in vivo, in vitro, and in silico methodologies exists to evaluate its potential to cross-react with other fragrance allergens. A comprehensive assessment utilizing a combination of these approaches is essential to ensure the safe use of DMBCA in consumer and pharmaceutical products. For applications where minimizing allergenic risk is paramount, consideration of alternative fragrance ingredients with well-established low sensitization profiles is recommended. Further research into the specific cross-reactivity of DMBCA would be highly beneficial to the scientific and regulatory communities.
Safety Operating Guide
Proper Disposal of Dimethylbenzylcarbinyl Acetate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of dimethylbenzylcarbinyl acetate (CAS 151-05-3), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
Therefore, it is imperative to handle this substance with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 151-05-3 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol [7] |
| Appearance | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Solubility | Immiscible with water[2] |
Table 2: Toxicological Data
| Test | Species | Result |
| Oral LD50 | Rat | > 3300 mg/kg[5] |
| Dermal LD50 | Rabbit | > 3300 mg/kg[5] |
Personal Protective Equipment (PPE) Requirements
When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Wear solvent-resistant gloves.[3]
-
Eye/Face Protection: Wear safety goggles or a face shield.[2][3][4]
-
Skin and Body Protection: Wear protective work clothing that covers the skin to prevent exposure.[3][4]
-
Respiratory Protection: If there is a risk of inhalation, use an organic vapor respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[2][6] Do not discharge it into drains or the environment.[5][6]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Methodology:
-
Container Selection:
-
Waste Accumulation:
-
Perform all transfers of this compound waste inside a chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Keep the waste container securely closed at all times, except when adding waste.[8][9][10]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste.[11]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The date when waste was first added to the container.
-
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9]
-
Ensure the SAA is inspected weekly for any signs of leakage.[9]
-
Store the container away from incompatible materials, heat, and ignition sources.[2][4] Specifically, keep it separate from strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for up to 12 months, arrange for its collection.[8]
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4]
-
Follow your institution's specific procedures for requesting a waste pickup.[10]
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste.[2] Treat empty containers with care as chemical residues may still be present.[3][4] Consult with your waste contractor for proper disposal of empty containers.[3][4]
Spill Management
In the event of a spill:
-
Eliminate Ignition Sources: Immediately remove any sources of ignition from the area.[2][3][4]
-
Contain the Spill: For small spills, use an inert absorbent material such as clay, sand, or diatomaceous earth.[2][3][4] For large spills, dike the material to prevent it from spreading.[2][3][4]
-
Collect Waste: Scoop the absorbed material into a designated waste container for hazardous materials.[3][4]
-
Clean the Area: If necessary, clean the surface with a suitable solvent, ensuring proper ventilation.[4]
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be collected and disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. vigon.com [vigon.com]
- 3. indenta.com [indenta.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. mu-intel.com [mu-intel.com]
- 6. chemtexusa.com [chemtexusa.com]
- 7. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Dimethylbenzylcarbinyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Dimethylbenzylcarbinyl acetate, including detailed operational and disposal plans. Following these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant and may cause serious eye irritation.[1][2][3][4][5] It is also considered harmful to aquatic life with long-lasting effects.[1][3][5][6] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Solvent-resistant gloves (e.g., Neoprene). | Prevents skin contact, which can cause irritation.[2][3][5][7] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][2][3][5][7] |
| Skin and Body Protection | Protective work clothing, such as a lab coat, that covers the skin.[3][6][7][8] | Prevents accidental skin exposure. |
| Respiratory Protection | An organic vapor respirator should be used if ventilation is inadequate or airborne levels are high.[3][7] | Protects against inhalation of vapors, especially in poorly ventilated areas. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Table 2: Incompatible Materials
| Material Class | Examples |
| Strong Acids | Hydrochloric acid, Sulfuric acid |
| Strong Bases | Sodium hydroxide, Potassium hydroxide |
| Oxidizing Agents | Peroxides, Nitrates |
Emergency Procedures
Immediate and appropriate responses to spills, exposure, or fire are critical.
Table 3: Emergency Response Plan
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4][6][7] Remove contaminated clothing and wash it before reuse.[1][2][5][7] If skin irritation occurs, seek medical attention.[1][2][3][5][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4][5][7] Seek immediate medical attention from an ophthalmologist.[7] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][4][7] If breathing is difficult, provide oxygen.[1][4] Seek medical attention if symptoms develop or persist.[4] |
| Ingestion | Rinse mouth with water.[1][7] Do NOT induce vomiting.[1][4][7][8] Call a poison control center or doctor immediately.[1][2][4] |
| Spill | Evacuate unnecessary personnel and mark the danger area.[7] Eliminate all ignition sources.[2][3][4][6] For small spills, use an inert absorbent material like sand or clay and place it in a suitable container for disposal.[2][3][7] For large spills, contain the spill with a dike to prevent spreading.[2][3][4] |
| Fire | Use dry chemical powder, carbon dioxide, foam, or water spray to extinguish the fire.[3][6][7] A solid water jet is ineffective.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][8] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect waste material, including contaminated absorbents, in a designated, labeled, and sealed container.
-
Do not mix with other types of waste.[7]
-
-
Disposal :
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
